Propylcyclopentane

Catalog No.
S793528
CAS No.
2040-96-2
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylcyclopentane

CAS Number

2040-96-2

Product Name

Propylcyclopentane

IUPAC Name

propylcyclopentane

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-2-5-8-6-3-4-7-8/h8H,2-7H2,1H3

InChI Key

KDIAMAVWIJYWHN-UHFFFAOYSA-N

SMILES

CCCC1CCCC1

solubility

1.82e-05 M

Synonyms

1-Propylcyclopentane; NSC 73947;

Canonical SMILES

CCCC1CCCC1

The exact mass of the compound Propylcyclopentane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.82e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73947. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

propylcyclopentane vapor pressure solubility

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Property Data

The following tables consolidate the available quantitative data for propylcyclopentane from chemical data sources [1] [2]. Please note that some values are given in different units or from different sources.

Table 1: Basic Identifiers and Physical Constants

Property Value Unit Source / Notes
CAS Registry Number 2040-96-2 - [1] [2]
Molecular Formula C₈H₁₆ - [2]
Molecular Weight 112.22 g/mol [2]
Melting Point -117.3 °C [2]
Boiling Point 131 °C [2]
Density at 20°C 0.77633 g/cm³ [2]
Vapor Pressure at 25°C 12.3 mmHg [2]
Water Solubility at 25°C 2.04 mg/kg "shake flask-GLC" method [2]
Henry's Law Constant 1.1 atm·m³/mol at 25°C [2]
log Kow (Octanol/Water) 3.63 - [2]

Table 2: Thermodynamic Properties

Property Value Unit Source / Notes
ΔfH°gas (Enthalpy of Formation, gas) -148.10 ± 1.30 kJ/mol [1]
ΔfH°liquid (Enthalpy of Formation, liquid) -188.70 ± 0.92 kJ/mol [1]
ΔvapH° (Enthalpy of Vaporization) 41.10 ± 0.10 kJ/mol [1]
ΔfusH° (Enthalpy of Fusion) 10.41 (calculated) kJ/mol Joback Method [1]
Critical Temperature (Tc) 603.00 K [1]
Critical Pressure (Pc) 3000.00 kPa [1]

Summary of Available Information and Gaps

The data found is suitable for initial assessments but has limitations for a full in-depth guide:

  • Available Data: The search results provide a solid set of fundamental physical and thermodynamic properties, as summarized in the tables above. This information is crucial for understanding the compound's behavior in various conditions, such as its volatility (vapor pressure) and hydrophobicity (water solubility, log Kow) [1] [2].
  • Data Gaps: The results do not contain the detailed, step-by-step experimental protocols for measuring properties like vapor pressure or solubility that you requested. The information on environmental fate and toxicity is also very limited [2].
  • Visualization Constraint: Without descriptions of signaling pathways, complex workflows, or multi-step logical relationships in the source material, creating meaningful Graphviz diagrams is not feasible. A simple property relationship diagram can be generated based on the available data.

Property Relationships Diagram

The DOT code below generates a diagram showing the basic relationships between the key properties of this compound. This conceptual map illustrates how its fundamental structure influences its measurable characteristics.

This compound C8H16 C8H16 This compound MW Molecular Weight 112.22 g/mol C8H16->MW VP Vapor Pressure 12.3 mmHg @ 25°C C8H16->VP Sol Water Solubility 2.04 mg/kg @ 25°C C8H16->Sol LogP log Kow 3.63 C8H16->LogP

This diagram illustrates how the molecular identity of this compound governs its key physical and chemical properties.

References

Chemical Identity & Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and key physical properties of n-propylcyclopentane.

Property Value / Description
CAS Registry Number 2040-96-2 [1] [2] [3]
Molecular Formula C₈H₁₆ [1] [2] [4]
Molecular Weight 112.21 g/mol [1] [2] [4]
IUPAC Name Propylcyclopentane [2] [3]
Other Names 1-Cyclopentylpropane, n-Propylcyclopentane [1] [2] [4]
Structure A cyclopentane ring with an n-propyl chain [2]
Boiling Point 130.95 °C / 404.1 K [1] [3] [4]
Melting Point -117.34 °C / 155.8 K [1] [3] [4]
Density 0.78–0.80 g/mL at 20 °C [1] [4]
Refractive Index 1.4239 (n₀) [1] [4]
Flash Point 17–18 °C (Flammable liquid) [1] [4]
Water Solubility Very low (approx. 2 mg/L at 25 °C) [1]

Experimental Context & Synthesis

In research contexts, n-propylcyclopentane is often studied as a model compound in hydrocarbon conversion chemistry rather than for its own biological or pharmacological activity.

  • Role in Catalysis Research: A key study investigated the aromatization of n-octane over a platinum catalyst. In this process, n-propylcyclopentane was identified as a transient reaction intermediate, formed via a dehydrocyclization reaction. It subsequently undergoes dehydroisomerization to yield aromatic hydrocarbons like ethylbenzene and xylenes [5]. This illustrates its role in understanding reaction mechanisms in petrochemical catalysis.
  • Synthesis Reference: A synthesis method for n-propylcyclopentane is published in The Journal of Organic Chemistry [1].

The following diagram illustrates this specific experimental reaction pathway where n-propylcyclopentane is involved.

n-Octane n-Octane 1-Methyl-2-ethylcyclopentane\n & n-Propylcyclopentane 1-Methyl-2-ethylcyclopentane & n-Propylcyclopentane n-Octane->1-Methyl-2-ethylcyclopentane\n & n-Propylcyclopentane Pt/γ-Al₂O₃, H₂ C₆-Dehydrocyclization Aromatic Hydrocarbons\n(e.g., Ethylbenzene, Xylenes) Aromatic Hydrocarbons (e.g., Ethylbenzene, Xylenes) 1-Methyl-2-ethylcyclopentane\n & n-Propylcyclopentane->Aromatic Hydrocarbons\n(e.g., Ethylbenzene, Xylenes) Dehydroisomerization

Safety & Regulatory Information

For researchers handling this compound, the following safety data is available:

Hazard Category Description

| GHS Hazard Statements [1] [4] | H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. | | Safety Statements [1] [4] | P210: Keep away from heat/sparks/open flames/hot surfaces. P233: Keep container tightly closed. P301 + P310: IF SWALLOWED: Immediately call a poison center or doctor/physician. P331: Do NOT induce vomiting. | | Transport Classification [1] [4] | UN 3295, 3, PG 2 (Dangerous Good) | | Acute Toxicity Data [4] | Inhalation LCLo (Mouse): 50 gm/m³. Effects: general anesthetic, convulsions, respiratory depression. |

Research Context and Limitations

It is important to note that the search results did not reveal any direct connection between n-propylcyclopentane and drug development. Its documented use is primarily in the field of organic and hydrocarbon chemistry. The compound 2-methyl-2-n-propylcyclopentane-1,3-diols mentioned in one search result is a different, more complex molecule with a cyclopentane ring bearing two alcohol functional groups [6].

References

propylcyclopentane thermochemistry data enthalpy of formation

Author: Smolecule Technical Support Team. Date: February 2026

Thermochemical Properties of Propylcyclopentane

The table below summarizes key thermodynamic data for this compound (CAS 2040-96-2, C₈H₁₆) from the NIST WebBook and Cheméo database [1] [2].

Property Value Unit State Method / Notes
Δf (Enthalpy of Formation) -147.6 kJ/mol Gas Value computed from liquid phase enthalpy (Good, 1971) [1]
-148.1 ± 1.3 kJ/mol Gas Combustion calorimetry (Prosen, Johnson, et al., 1946) [1]
-188.7 ± 0.9 kJ/mol Liquid From original experiment (Good, 1971) [1]
Δc (Enthalpy of Combustion) -5245.98 ± 0.75 kJ/mol Liquid NIST [2]
(Standard Entropy) 414.47 J/mol·K Gas NIST (Messerly J.F., 1965) [1]
Δvap (Enthalpy of Vaporization) 41.1 kJ/mol - Used to convert liquid to gas phase enthalpy (Prosen, Johnson, et al., 1946) [1]

Experimental Methodologies

The thermochemical data is derived from classical physical chemistry experiments.

Combustion Calorimetry for Enthalpy of Formation

This is a primary method for determining enthalpies of formation of organic compounds [1].

  • Core Principle: A known mass of this compound is combusted in high-pressure oxygen within a bomb calorimeter. The heat released is measured precisely by the temperature rise of a surrounding water bath.
  • Procedure:
    • Sample Preparation: A pure sample of this compound is sealed in a crucible inside the bomb.
    • Combustion: The bomb is pressurized with oxygen and submerged in the calorimeter's water bath. The sample is ignited electrically, and the temperature change is recorded.
    • Energy Calibration: The calorimeter's heat capacity is determined in a separate experiment by burning a standard reference material with a known heat of combustion (e.g., benzoic acid).
    • Wash and Analysis: The bomb is opened after combustion. The gaseous products are analyzed, and the bomb is washed to collect aqueous solutions for titration, which quantifies the amount of nitric acid formed from nitrogen in the air.
  • Data Analysis: The corrected temperature rise and the system's heat capacity calculate the gross heat of combustion at constant volume. Corrections are applied for side reactions and the energy of formation of nitric acid. The enthalpy of formation of this compound is then derived using Hess's Law and the known standard enthalpies of formation for the final combustion products (CO₂(g) and H₂O(l)).
Calculation from Liquid Phase Enthalpy

An alternative approach calculates the gas-phase enthalpy of formation from liquid-phase data [1].

  • Procedure:
    • The enthalpy of formation of liquid this compound is first determined experimentally via combustion calorimetry.
    • The enthalpy of vaporization (ΔvapH°) of the compound is measured separately.
  • Data Analysis: The gas-phase enthalpy of formation is calculated using the relationship: ΔfH°(gas) = ΔfH°(liquid) + Δvap.

Experimental Workflow and Data Relationships

The diagram below visualizes the workflow for obtaining the gas-phase enthalpy of formation, showing the relationship between different experiments.

G start Start: this compound Sample comb Experiment 1: Combustion Calorimetry start->comb vap Experiment 2: Enthalpy of Vaporization start->vap Separate sample out_liq Output: ΔfH°(liquid) comb->out_liq Measures heat of reaction calc Calculation: Apply Hess's Law out_liq->calc Input out_vap Output: ΔvapH° vap->out_vap Measures phase change energy out_vap->calc Input final Final Result: ΔfH°(gas) calc->final ΔfH°(gas) = ΔfH°(liquid) + ΔvapH°

Workflow for determining gas-phase enthalpy of formation

Application and Context

This thermochemical data is fundamental for:

  • Energy Content Calculations: The enthalpy of combustion is critical for evaluating this compound as a fuel or fuel component.
  • Process Design: Enthalpy values are essential for designing industrial processes involving the synthesis, reaction, or separation of this compound.
  • Theoretical Models: This experimental data serves as a benchmark for developing and validating computational chemistry models.

The provided data from NIST offers a reliable and consistent set of values suitable for these research and development applications [1] [2].

References

propylcyclopentane organic synthesis solvent

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Propylcyclopentane

This compound (CAS 2040-96-2) is a simple alicyclic hydrocarbon. The table below summarizes its key identifiers and physical-chemical properties compiled from multiple sources [1] [2] [3].

Property Value / Description
CAS Number 2040-96-2 [1] [2] [3]
Molecular Formula C8H16 [1] [2] [3]
Molecular Weight 112.21 g/mol [1] [3] [4]
Common Synonyms n-Propylcyclopentane; 1-Cyclopentylpropane [3] [4] [5]
Appearance Clear, colorless, mobile liquid [2] [4]
Odor Ether-like [2]
Boiling Point 130 - 131 °C [2] [3] [4]
Melting Point -117.3 °C to -121.7 °C [2] [3] [4]
Density 0.776 - 0.78 g/cm³ at 20°C [2] [3] [4]
Flash Point 17.1 - 18 °C [3] [4]
Water Solubility 1.77 - 2.04 mg/L at 25°C [2] [4]
log Kow (Octanol-Water Partition Coefficient) 3.63 - 4.38 [2] [3]
Vapor Pressure 11.9 - 12.3 mmHg at 25°C [2] [3] [4]
Henry's Law Constant 1.1 atm·m³/mol at 25°C [2] [4]

Safety and Handling Information

Proper handling of this compound is critical due to its hazardous nature. The following table outlines key safety information [3] [4].

Aspect Details
Hazard Codes F (Flammable), Xn (Harmful) [3] [4]

| GHS Hazard Statements| H225: Highly flammable liquid and vapor. H304: May be fatal if swallowed and enters airways. [4] | | Safety Statements | S16: Keep away from sources of ignition. S23: Do not breathe vapor. S62: If swallowed, do not induce vomiting; seek medical advice immediately. [3] | | Flash Point | 17.1 - 18 °C (Closed cup) [3] [4] | | Transport Classification| UN 3295, 3/PG 2 [3] [4] | | Toxicity Data (Example) | LCLo (inhalation, mouse): 50 gm/m³ EC50 (48-h, Daphnia pulex): 3,113 μg/L [3] [4] |

General Handling and Storage Protocol

While specific synthesis protocols are unavailable, the following workflow outlines essential safety and handling procedures based on its chemical properties.

Start Start: Procure this compound S1 Personal Preparation Start->S1 S2 Establish Controlled Workspace S1->S2 Sub1 • Wear appropriate PPE (gloves, safety glasses) • Ensure fume hood is operational S1->Sub1 S3 Material Transfer & Use S2->S3 Sub2 • Work in a well-ventilated area or fume hood • Eliminate all ignition sources • Ground equipment to prevent static discharge S2->Sub2 S4 Waste Disposal S3->S4 Sub3 • Use spark-proof tools • Keep containers tightly sealed when not in use S3->Sub3 End End: Secure Storage S4->End Sub4 • Collect waste in approved containers • Dispose as hazardous flammable waste S4->Sub4 Sub5 • Store in cool, dry, well-ventilated area • Use flammable storage cabinet • Keep away from oxidizers End->Sub5

Potential Applications and Synthesis Context

The search results suggest several potential applications, though detailed methodologies are not provided:

  • Primary Use: The chemical is identified as a component in gasoline and is used in organic synthesis [2] [4]. One source specifically mentions it as a constituent of "Gas-Phase organic carbon emissions from motor vehicle" [4].
  • Synthesis Reference: A synthesis is referenced in The Journal of Organic Chemistry (1983), but the specific method is not detailed in the search results [4]. Another source discusses the synthesis of isomeric 2-methyl-2-n-propylcyclopentane-1,3-diols, which are related but more complex molecules [6].
  • Chemical Fate: this compound is noted to undergo complete combustion to carbon dioxide and water and will not hydrolyze in water due to the lack of a hydrolyzable functional group [2] [4].

References

Application Note: Synthesis and Application of Alkyl Grignard Reagents

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the formation and subsequent reactions of alkyl Grignard reagents, a fundamental class of organometallic compounds widely used in carbon-carbon bond formation for drug development and complex molecule synthesis [1] [2] [3].

1.0 Introduction Grignard reagents, with the general formula R-MgX, are organomagnesium compounds known for their strong nucleophilic and basic character [2]. They are typically prepared by the reaction of alkyl or aryl halides with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF) [2] [3]. The carbon atom bonded to magnesium is highly polarized, bearing a partial negative charge, which enables the reagent to attack various electrophilic centers, most notably carbonyl groups in aldehydes, ketones, and esters [1] [3]. This property makes them indispensable for constructing primary, secondary, and tertiary alcohols [3].

2.0 General Considerations

2.1 Safety and Handling Grignard reagents are moisture- and oxygen-sensitive. All reactions must be set up using anhydrous techniques under an inert atmosphere (e.g., nitrogen or argon) [2]. They react violently with water, alcohols, and other protic solvents, releasing flammable hydrocarbons.

2.2 Reagent Stability and Solvent Choice These reagents are not typically isolated but are prepared and used immediately in solution. The choice of solvent is critical:

  • Diethyl Ether and Tetrahydrofuran (THF) are the most common solvents [2] [3].
  • The ether oxygen atoms coordinate with the magnesium center, stabilizing the Grignard reagent [3].
  • THF is often preferred for less reactive alkyl chlorides or bromides due to its higher boiling point and better solvating ability [3].

3.0 Detailed Experimental Protocol

The workflow for a typical Grignard reaction involves two main stages: reagent preparation and reaction with an electrophile.

G Start Start Reaction Setup A1 Flame-dry reaction apparatus under vacuum Start->A1 A2 Back-fill with inert gas (N₂ or Ar) A1->A2 A3 Add magnesium turnings and anhydrous solvent A2->A3 A4 Add a small amount of alkyl halide (potentially with activator) to initiate reaction A3->A4 A5 Observe exotherm and color change upon initiation A4->A5 B1 Slowly add remaining alkyl halide solution A5->B1 B2 Stir and heat if necessary until magnesium is consumed B1->B2 C1 Cool the Grignard reagent solution to specified temperature B2->C1 C2 Slowly add electrophile (e.g., aldehyde, ketone, CO₂) C1->C2 C3 Stir until reaction is complete by TLC C2->C3 D1 Quench reaction by careful addition to acidic ice water C3->D1 D2 Extract with organic solvent D1->D2 D3 Purify product (e.g., distillation, chromatography) D2->D3

3.1 Part A: Formation of the Grignard Reagent

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect the setup to an inert gas (N₂ or Ar) source.
  • Activation of Magnesium: Place magnesium turnings (1.2 equiv) into the flask. Flame-dry the apparatus under vacuum and refill with inert gas.
  • Reaction Initiation: Add enough anhydrous THF or diethyl ether to cover the magnesium. With stirring, add a small portion (approx. 5-10%) of the alkyl halide (1.0 equiv). The reaction may require an induction period to initiate, evidenced by cloudiness, warming, and possible boiling of the solvent [2]. Iodine or 1,2-dibromoethane can be used as activating agents to remove the passivating magnesium oxide layer [2].
  • Main Reaction: Once initiated, slowly add the remaining solution of the alkyl halide in anhydrous solvent dropwise to maintain a gentle reflux. After complete addition, stir the reaction mixture at room temperature or under reflux until most of the magnesium is consumed.

3.2 Part B: Reaction with an Electrophile

  • Cooling: Cool the freshly prepared Grignard reagent solution to an appropriate temperature (often 0 °C or room temperature).
  • Electrophile Addition: Add a solution of the electrophile (e.g., aldehyde, ketone; 1.0 equiv) in anhydrous solvent dropwise with stirring. The reaction is typically exothermic.
  • Completion: Stir the reaction mixture until analysis (e.g., TLC) indicates consumption of the starting material.

3.3 Part C: Quenching and Workup

  • Quenching: Carefully transfer the reaction mixture into a separating funnel containing a cold, saturated aqueous ammonium chloride solution or dilute acid (e.g., 1M HCl). This step protonates the alkoxide intermediate to form the final alcohol product [1].
  • Isolation: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product using an appropriate technique such as distillation, recrystallization, or column chromatography.

Quantitative Data for Common Grignard Reactions

The table below summarizes the expected products from reactions between a general alkyl Grignard reagent (R'-MgX) and different types of carbonyl electrophiles [1] [3].

Electrophile Product (after aqueous workup) Key Notes
Formaldehyde (H₂CO) Primary Alcohol (R'-CH₂OH) Reaction with the least-hindered aldehyde.
Aldehyde (RCHO) Secondary Alcohol (R'-CH(OH)-R) -
Ketone (R₂CO) Tertiary Alcohol (R'-C(OH)-R₂) -
Ester (RCO₂R'') Tertiary Alcohol (R'-C(OH)-R₂) Two equivalents of the Grignard reagent are added. The first equivalent undergoes nucleophilic acyl substitution to form a ketone intermediate, which then reacts with the second equivalent [1].
Carbon Dioxide (CO₂) Carboxylic Acid (R'-COOH) The Grignard reagent acts as a nucleophile towards CO₂ [1].
Epoxide Primary Alcohol (with 2+ carbons extended chain) Nucleophilic attack occurs at the less substituted carbon of the epoxide ring, followed by ring opening [1].

Critical Challenges and Troubleshooting

When adapting this general protocol for n-propylcyclopentane, consider these potential challenges:

  • Identifying the Alkyl Halide Precursor: The first step is to determine the correct alkyl halide precursor for your target Grignard reagent, "n-propylcyclopentylmagnesium halide." This would likely be n-propylcyclopentyl bromide or chloride. Bromides are generally more reactive than chlorides [3].
  • Reactivity and Initiation: Secondary alkyl halides (which this would be, as the halide is attached to the cyclopentane ring) can sometimes be less reactive or prone to side reactions like elimination [3]. Ensuring efficient activation of the magnesium and controlled initiation is crucial.
  • Optimization is Required: Without a pre-existing protocol, you will need to optimize reaction parameters such as:
    • Solvent (THF vs. Diethyl Ether)
    • Temperature for both formation and reaction steps
    • Reaction times

References

propylcyclopentane Diels-Alder cycloaddition applications

Author: Smolecule Technical Support Team. Date: February 2026

The Diels-Alder Reaction: A Summary

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring [1] [2]. It is a powerful tool in synthetic chemistry due to its ability to simultaneously form two new carbon-carbon bonds with high regio- and stereoselectivity [1].

Key Features for Application Design:

  • Reactivity: The reaction is favored when the diene is electron-rich and locked in an s-cis conformation, and the dienophile is electron-deficient due to attached electron-withdrawing groups (EWGs) like carbonyls or nitro groups [1] [2].
  • Stereospecificity: The reaction is stereospecific. The relative stereochemistry of substituents on the dienophile is retained in the product (a cis dienophile gives a cis-disubstituted cyclohexene) [2].
  • Endo/Exo Selectivity: For cyclic dienes and dienophiles, the endo product (where the electron-withdrawing group of the dienophile is oriented under the diene) is typically favored under kinetic control [3] [2].

Potential Applications & Design Considerations

While propylcyclopentane itself is not a conjugated diene and cannot act as one, its derivatives or its use in conjunction with classic diene/dienophile systems can be conceptualized. The table below outlines how the core principles can guide the design of Diels-Alder applications.

Application Concept Role of this compound / Derivative Key Considerations & Rationale
Synthesis of Hydrocarbon Frameworks As a precursor to a functionalized dienophile (e.g., via alkene functionalization). Introducing an EWG (like a carbonyl) creates a reactive dienophile. The propyl group can influence steric bulk and regioselectivity [1] [2].
Intramolecular Cyclizations As a tether linking a diene and a dienophile within the same molecule. Intramolecular reactions are entropically favored and can construct complex polycyclic structures in one step [4].
Material Science As a hydrophobic modifier in dienophile design for reactions in sustainable media. The alkyl chain could improve solubility in non-polar solvents or modulate the properties of the final polymer or adduct [5].

Generalized Experimental Protocol for a Diels-Alder Reaction

This protocol is adapted from standard procedures referenced in the search results and can be modified for use with a potential this compound-derived dienophile [1] [5].

Title: General Procedure for an Intermolecular Diels-Alder Cycloaddition

Objective: To synthesize a bicyclic compound via a Diels-Alder reaction between cyclopentadiene and a maleic anhydride-type dienophile.

Materials:

  • Diene: Freshly cracked cyclopentadiene [3].
  • Dienophile: Maleic anhydride.
  • Solvent: Anhydrous ethyl acetate or another suitable solvent (e.g., toluene, dichloromethane). Note that water can sometimes accelerate the reaction [2] [5].
  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, ice bath, filtration setup.

Procedure:

  • Diene Preparation (if using cyclopentadiene): Crack dicyclopentadiene by heating it to 180 °C via simple distillation. Use the freshly distilled cyclopentadiene immediately, as it dimerizes over time [3].
  • Reaction Setup: In a round-bottom flask, dissolve the maleic anhydride (e.g., 1.0 equiv) in 5-10 mL of anhydrous ethyl acetate per mmol of dienophile.
  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add the freshly prepared cyclopentadiene (e.g., 1.1 equiv) dropwise with stirring.
  • Reaction: After addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC until completion (typically 1-24 hours).
  • Work-up: If crystals form, collect the product by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure and triturate the residue with a cold, non-polar solvent like hexanes to induce crystallization.
  • Purification: Purify the crude product by recrystallization from a suitable solvent pair (e.g., ethyl acetate/hexanes). The product is typically the endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Safety Notes:

  • Consult Safety Data Sheets (SDS) for all chemicals prior to use [1].
  • Perform reactions in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Workflow

The following diagram illustrates the general workflow for executing and analyzing a Diels-Alder reaction, from preparation to final characterization.

Start Start: Reaction Design Prep Diene/Dienophile Preparation Start->Prep Setup Reaction Setup Prep->Setup Monitor Monitor Reaction Setup->Monitor Workup Reaction Work-up Monitor->Workup Purification Purification Workup->Purification Analysis Product Analysis Purification->Analysis Data Interpret Data Analysis->Data

Research Recommendations

Given the lack of specific data on this compound, here are targeted suggestions for further research:

  • Explore Analogous Systems: Focus your research on Diels-Alder reactions involving cyclopentadiene derivatives with alkyl substituents or other simple cyclic dienes. The principles governing these reactions will be directly transferable [3] [6].
  • Refine Your Search: Use more specific search terms in scientific databases like SciFinder, Reaxys, or PubMed. Terms such as "alkylated cyclopentadiene Diels-Alder," "hydrocarbon dienophile synthesis," or "intramolecular Diels-Alder of alkanes" may yield more relevant results.
  • Investigate Sustainable Media: Recent research highlights the advantages of using green solvents like water, polyethylene glycol (PEG), or deep eutectic solvents in Diels-Alder reactions. This is a valuable area for developing modern applications [5].

References

propylcyclopentane homogeneous catalysis ligand

Author: Smolecule Technical Support Team. Date: February 2026

Propylcyclopentane in Catalytic Systems

This compound is identified in scientific literature primarily as a reaction product rather than a ligand. The table below summarizes its key characteristics and role based on the available data.

Aspect Details
Chemical Identity Organic compound; Formula: C₈H₁₆; FW: 112.22 [1].
Role in Catalysis Product/byproduct in chromium-catalyzed ethylene tri-/tetramerisation [2].
Observed Context Formed when using specific phosphine ligands with oxygen as the donor atom and methylaluminoxane (MAO) as a co-catalyst [2].
Suggested Pathway Related to the generation of species like methylenecyclopentane and methylcyclopentane by the catalyst system [2].

Interpretation and Research Implications

The finding that this compound is a product, not a ligand, suggests your research should focus on analysis and detection methodologies rather than ligand synthesis protocols.

  • Primary Application: this compound serves as an indicator molecule for understanding reaction pathways and selectivity in ethylene oligomerization catalysis [2].
  • Recommended Focus: Develop protocols for identifying and quantifying this compound and similar alicyclic hydrocarbons in complex product mixtures.
  • Key Techniques: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for separating and identifying such products from catalytic reactions.

Proposed Experimental Workflow

The diagram below outlines a general workflow for detecting and analyzing this compound in a catalytic reaction system.

Start Catalytic Reaction Setup Step1 Reaction Quenching and Work-up Start->Step1 Step2 Product Mixture Extraction Step1->Step2 Step3 GC-MS Analysis Step2->Step3 Step4 Peak Identification (vs. Standard) Step3->Step4 Step5 Data Interpretation: Relevance to Selectivity Step4->Step5

Workflow Details:

  • Catalytic Reaction Setup: Conduct ethylene oligomerization using a chromium-based catalyst, a PNP-type ligand with an oxygen donor atom, and methylaluminoxane (MAO) as an activator, based on the system described in the literature [2].
  • Reaction Quenching and Work-up: Terminate the reaction by injecting the mixture into a solvent like toluene and possibly using a mild acid or alcohol to decompose the co-catalyst.
  • Product Mixture Extraction: Separate the organic phase containing the reaction products from the aqueous or solid residues.
  • GC-MS Analysis: Inject the organic phase into a Gas Chromatograph-Mass Spectrometer (GC-MS). Use a non-polar capillary column for effective separation.
  • Peak Identification: Identify this compound by matching its retention time and mass spectrum with an authentic commercial standard.
  • Data Interpretation: Correlate the presence and quantity of this compound with reaction conditions to understand catalyst behavior and selectivity.

Quantitative Data for this compound

For reference in analytical protocols, the table below lists key physicochemical properties of this compound.

Property Value / Description Source
Boiling Point 131 °C [1]
Density (at 20 °C) 0.77633 g/cm³ [1]
Solubility in Water (at 25 °C) 2.04 mg/kg [1]
Vapor Pressure (at 25 °C) 12.3 mmHg [1]
Octanol-Water Partition Coefficient (log Kow) 3.63 [1]

Guidance for Further Research

  • Explore Ligand Design: Focus on proven ligand classes for ethylene oligomerization, such as PNP-type ligands with pendant nitrogen or oxygen donors [2] [3].
  • Investigate Co-catalyst Effects: The switch between triethylaluminium (AlEt₃) and methylaluminoxane (MAO) can significantly alter product selectivity [2].

References

propylcyclopentane biofuel energy density research

Author: Smolecule Technical Support Team. Date: February 2026

A Related Class of High-Energy Biofuels

While data on propylcyclopentane is unavailable, recent groundbreaking research has successfully engineered bacteria to produce polycyclopropanated fuels [1] [2]. These molecules, which contain multiple cyclopropane rings, are of significant interest because their highly strained ring structures store substantial energy.

The table below summarizes the key properties of these novel biofuels alongside conventional fuels for comparison:

Fuel Type Specific Energy (MJ/kg) Energy Density (MJ/L) Key Characteristics
POP-FAMEs (Bacterial) [2] Information missing >50 [2] Polycyclopropanated fatty acid methyl esters; biosynthetic production.
Fuelimycins (Bacterial) [1] Information missing ~40 [1] A type of polycyclopropanated fatty acid; higher energy density than some rocket fuels.
Conventional Gasoline [3] 45-48.3 32-34.8 Standard reference for fossil-based fuels.
Conventional Jet Fuel [1] ~35 (Density reference) ~35 [1] Standard reference for aviation.
Ethanol [3] [4] 23.4-26.8 18.4-21.2 First-generation biofuel for comparison.
Biodiesel [3] 37.8 33.3-35.7 Second-generation biofuel for comparison.

Biosynthesis Protocol for Polycyclopropanated Fuels

The following protocol, adapted from the foundational work of Keasling, Cruz-Morales, and colleagues, details the biological production of these high-energy-density fuels [2].

Objective

To biosynthetically produce polycyclopropanated fatty acid methyl esters (POP-FAMEs) with high energy density in engineered Streptomyces bacteria.

Experimental Workflow

The diagram below outlines the key stages of the biosynthetic process.

G A Streptomyces albireticuli B Engineer Polyketide Synthase Pathway A->B Genetic Template C Fermentation & Production B->C Engineered Strain D Crude Fuelimycin Extract C->D Metabolite Extraction E Esterification D->E with Methanol F POP-FAME Biofuel E->F Final Product

Materials
  • Microbial Strain: Wild-type Streptomyces albireticuli NRRL B-1670 [2].
  • Key Reagents: Standard microbial growth media (e.g., TSB, R5), antibiotics for selection, methanol, esterification catalyst [2].
  • Equipment: Fermenters, centrifugation equipment, extraction apparatus (e.g., separatory funnel), analytical equipment (GC-MS, NMR) [5].
Procedure
  • Pathway Identification and Engineering:

    • Identify the gene cluster responsible for the natural production of jawsamycin, a polycyclopropanated antifungal compound [1] [2].
    • Genetically engineer the native Streptomyces host to modify this polyketide synthase pathway. The goal is to remove the bulky ending group of jawsamycin to produce simpler, unbranched fatty acid chains termed fuelimycins, which are more suitable for fuel application [1].
  • Microbial Fermentation and Metabolite Extraction:

    • Cultivate the engineered Streptomyces strain in an appropriate liquid medium under controlled fermentation conditions (aeration, temperature, pH) to promote high-density growth [2].
    • Harvest the cells and/or culture broth.
    • Extract the hydrophobic metabolites containing the fuelimycin compounds using an organic solvent like hexanes or dichloromethane in a Soxhlet apparatus or separatory funnel [5].
  • Esterification to POP-FAMEs:

    • Dissolve the extracted fuelimycins (fatty acids) in methanol [5].
    • Add a concentrated acid catalyst (e.g., sulfuric acid) to the mixture [5].
    • Heat the sealed reaction vessel to approximately 60-90°C with stirring for 1-3 hours to facilitate the esterification reaction, transforming the fatty acids into fatty acid methyl esters (FAMEs) [5] [2].
    • After cooling, transfer the reaction mixture to a separatory funnel. Add water and hexanes to partition the synthesized POP-FAMEs into the organic phase [5].
    • Collect the organic layer and concentrate the POP-FAME biofuel using rotary evaporation [5].
Analysis and Validation
  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the chemical structures of the resulting POP-FAMEs and profile the distribution of polycyclopropanated chains [5] [2].
  • Bomb Calorimetry: Determine the precise energy density (MJ/L) of the purified fuel [4].
  • Nuclear Magnetic Resonance (NMR): Verify the presence and count of cyclopropane rings within the molecules [2].

Important Application Notes

  • Proof of Concept: The bacterial production of POP-FAMEs is currently at the proof-of-concept stage [1]. Significant challenges in yield optimization and process scaling remain before commercial viability can be assessed.
  • Energy Density Advantage: The primary value proposition of these fuels is their exceptional volumetric energy density, which is projected to exceed 50 MJ/L for some POP-FAMEs, surpassing conventional jet and rocket fuels [2].
  • Safety Considerations: The esterification step involves working with concentrated acids and heating sealed vessels. This must be performed in a fume hood with appropriate personal protective equipment (PPE) [5].

References

propylcyclopentane GC-MS analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Propylcyclopentane

The table below summarizes the key identifying information for this compound, which is essential for any analytical method development [1] [2].

Property Value / Identifier
CAS Registry Number 2040-96-2 [1] [2]
Molecular Formula C₈H₁₆ [1] [2]
Molecular Weight 112.2126 g/mol [1] [2]
IUPAC Name This compound [1] [2]
Other Names n-Propylcyclopentane; 1-Cyclopentylpropane [1] [2]

A Proposed GC-MS Analysis Workflow

While a specific method for this compound is not documented in the search results, the following workflow, based on standard GC-MS practices, outlines the key steps you would take to develop your own protocol [3] [4] [5].

start Start Analysis sample_prep Sample Preparation (Dilution in suitable solvent) start->sample_prep gc_sep GC Separation sample_prep->gc_sep ms_analyze MS Analysis (Ionization & Mass Analysis) gc_sep->ms_analyze inj Injection (Split/Splitless mode) gc_sep->inj column Column Separation (Capillary column) gc_sep->column carrier Carrier Gas (Helium or Hydrogen) gc_sep->carrier data_id Data Analysis & Compound ID ms_analyze->data_id ionize Ionization (Typically 70 eV EI) ms_analyze->ionize analyze Mass Analysis (Quadrupole, Ion Trap, or TOF) ms_analyze->analyze detect Ion Detection (Electron Multiplier) ms_analyze->detect end Result Validation data_id->end spectrum Obtain Mass Spectrum data_id->spectrum library Library Search (e.g., NIST) data_id->library interpret Data Interpretation data_id->interpret

Suggested GC-MS Instrument Parameters

Based on general principles for analyzing hydrocarbons, here are suggested starting points for your instrument method. You will need to optimize these conditions for your specific instrument and requirements [6] [4] [5].

Parameter Suggested Setting Purpose & Notes
Sample Preparation Dilute in volatile solvent (e.g., hexane, methanol) Ensives proper volatility and minimizes column damage.
Injection Split mode (split ratio 10:1 to 50:1), 250 °C Prevents column overload for neat or concentrated samples.
Carrier Gas Helium (constant flow, e.g., 1.0 mL/min) Mobile phase for transporting vaporized sample.
GC Column Mid-polarity (e.g., 35% phenyl polysilphenylene-siloxane) or standard non-polar (e.g., 5% phenyl polysiloxane) Mid-polarity offers better shape selectivity for hydrocarbons.
Oven Program e.g., 40 °C (hold 2 min), ramp 10 °C/min to 200 °C (hold 5 min) Separates compounds by boiling point and polarity.
Transfer Line 250–280 °C Prevents analyte condensation between GC and MS.
Ionization Electron Ionization (EI), 70 eV Standard, reproducible fragmentation for library matching.
Mass Analyzer Quadrupole (single or tandem) Common and robust for quantitative and screening work.
Scan Mode Full scan (e.g., m/z 40–300) Ideal for initial method development and unknown confirmation.

Key Considerations for Analysis

  • Expected Mass Spectrum: As a saturated hydrocarbon, the mass spectrum of this compound is expected to show a molecular ion at m/z 112 and a series of fragment ions differing by 14 mass units (‑CH₂‑ groups), which is a classic pattern for alkanes [4]. The spectrum may show a low abundance of the molecular ion due to fragmentation [4].
  • Handling Volatile Compounds: this compound is a volatile organic liquid. To ensure analytical accuracy, take care to minimize sample evaporation during preparation and handling, as this can lead to significant errors in concentration measurement [7]. Using internal standards is highly recommended for quantification.
  • Structural Confirmation: A major strength of GC-MS is its ability to provide a second dimension of identification beyond retention time. The mass spectrum acts as a unique fingerprint that can be searched against commercial libraries like the NIST database to confirm the compound's identity [3] [5].

A Path Forward for Protocol Development

  • Literature and Patent Search: Conduct a deeper search in scientific literature and patent databases using the CAS number (2040-96-2) and other chemical names.
  • Method Optimization: Use the suggested parameters in the table above as a starting point. You will likely need to experiment with the oven temperature ramp rate and the injection split ratio to achieve optimal separation and peak shape for your specific sample matrix.
  • Validation: Once a method is developed, validate it for your intended purpose by establishing parameters like linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy [6].

References

Propylcyclopentane HS-SPME-GC-MS Analysis: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

Propylcyclopentane (CAS # 2040-96-2) is a volatile organic compound with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol [1] [2]. It is classified as a dangerous good for transport, indicating its potential flammability and the need for careful handling [1]. As a volatile alkane, it is amenable to analysis by gas chromatography, and its low water solubility and relatively high vapor pressure make it an excellent candidate for headspace sampling techniques [3] [4].

HS-SPME is a premier sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single, solvent-free step [5]. It is particularly valuable for identifying volatile and light-boiling substances in complex matrices, protecting the GC system from non-volatile contaminants [6] [5]. The following protocol adapts and optimizes general HS-SPME-GC-MS principles for the reliable detection and quantification of this compound.

Experimental Protocol

A. Materials and Equipment

  • SPME Fiber: 75-μm Carboxen/Polydimethylsiloxane (CAR/PDMS). Note: Alternatively, a 100-μm PDMS fiber can be used for a wider linear range if high concentrations are expected [6] [5].
  • GC-MS System: Gas chromatograph coupled with a mass spectrometer.
  • Column: DB-5MS or equivalent (30 m × 0.25 mm i.d. × 0.25 μm film thickness) [5] [7].
  • Consumables: 20 mL headspace glass vials with PTFE/silicone septa and aluminum seals [5].

B. Sample Preparation

  • Solid Samples: Accurately weigh approximately 50 mg of the solid material (e.g., polymer, rubber) into a 20 mL headspace vial and immediately seal it [5].
  • Liquid Samples: For aqueous matrices, dilute a 400 μL sample aliquot in 3.6 mL of a diluent (e.g., deionized water with 10% NaCl) in a 20 mL vial [6]. The addition of salt enhances the "salting-out" effect, improving the volatility of organic compounds.

C. HS-SPME Procedure

  • Fiber Conditioning: Condition the SPME fiber in the GC injection port at 250-300 °C for 30-60 minutes before its first use and between extractions to prevent carryover [5] [7].
  • Equilibration: Place the sealed sample vial in a heating agitator. Incubate for 5 minutes at 60 °C with agitation to accelerate the partitioning of analytes into the headspace [5] [7].
  • Extraction: Pierce the vial septum with the SPME device needle and expose the fiber to the headspace for 15 minutes at 60 °C while continuing agitation [5].
  • Desorption: Retract the fiber and immediately transfer it to the GC injection port. Desorb the analytes at 250 °C for 1 minute in splitless mode to transfer the entire sample to the column [5].

D. GC-MS Analysis

  • Carrier Gas: Helium, constant flow mode at 1.1 mL/min [5].
  • Oven Temperature Program:
    • Initial: 60 °C (hold for 1-2 min)
    • Ramp: 7 °C/min to 280 °C (hold for 5 min) [5].
  • Total Run Time: ~38.5 minutes.
  • MS Conditions:
    • Ionization Mode: Electron Ionization (EI) at 70 eV [5] [7].
    • Ion Source Temperature: 200-230 °C [5] [7].
    • Transfer Line Temperature: 280 °C [5].
    • Acquisition Mode: Full scan (m/z 35-750) for untargeted analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative work [5] [7].

The entire experimental workflow, from sample preparation to data analysis, is summarized in the following diagram:

workflow start Start Analysis prep Sample Preparation start->prep equil Vial Equilibration (5 min, 60°C, agitated) prep->equil extract SPME Extraction (15 min, 60°C, headspace) equil->extract desorb Thermal Desorption (1 min, 250°C, splitless) extract->desorb gc GC Separation desorb->gc ms MS Detection (EI, m/z 35-750) gc->ms data Data Analysis ms->data

Method Optimization and Validation

Optimization is critical for robust method performance. A multivariate statistical approach is more efficient than testing one variable at a time.

Table 1: Key Parameters for HS-SPME Optimization

Parameter Influence & Consideration Recommended Starting Point
Fiber Coating CAR/PDMS: High affinity for VOCs. PDMS: Better for wider linear range [6]. 75 μm CAR/PDMS
Extraction Temperature Increases vapor pressure but can decrease fiber affinity; optimize [6]. 60 °C
Extraction Time Time to reach equilibrium between sample, headspace, and fiber. 15 min
Sample Agitation Increases extraction efficiency by reducing the static layer above the sample. Ultrasonic or vial agitation
Salt Addition "Salting-out": decreases VOC solubility in water, enhancing headspace concentration [6]. 10% (w/v) NaCl

Table 2: Typical GC-MS Performance Characteristics for VOC Analysis

Parameter Typical Target Value Application Note
Linearity Correlation coefficient (r²) > 0.99 [6] [7] Use internal standard calibration for better accuracy [6].
Limit of Detection (LOD) Varies with analyte & matrix; can be in low µg/kg range [7]. Calculated as 3x signal-to-noise ratio or 3x standard deviation of low-level spikes [6].
Limit of Quantitation (LOQ) Varies with analyte & matrix [7]. Calculated as 10x signal-to-noise ratio or 10x standard deviation [6].
Accuracy 70-120% recovery [7]. Evaluate using spiked matrix samples.
Precision (Repeatability) < 10% RSD [6] [7]. Measure via multiple replicates of the same sample.
Troubleshooting and Data Interpretation

Common Issues and Solutions:

  • Carryover/Peak Tailing: Ensure proper fiber conditioning time and temperature. Implement a post-desorption fiber bake-out step if needed.
  • Low Sensitivity: Verify fiber condition, check for leaks in the vial septum, increase incubation or extraction time, and optimize the sample size.
  • Poor Chromatography: Re-optimize the GC temperature ramp and confirm the carrier gas flow rate.

Data Interpretation:

  • Identification: this compound is identified by two key criteria:
    • Retention Time: Match against an authentic standard analyzed under identical conditions.
    • Mass Spectrum: The acquired mass spectrum should be compared to a reference spectrum in a mass spectral library (e.g., NIST). A high matching factor (e.g., >900) increases confidence [5].
  • Quantification: Use the internal standard method for highest accuracy. Isotope-labeled analogs of the target analyte are ideal, but a structurally similar compound can be used. Plot the ratio of the analyte peak area to the internal standard peak area against concentration to create a calibration curve [6].

The troubleshooting logic can be guided by the following decision tree:

troubleshooting start Problem Identified low_sens Low Sensitivity start->low_sens carryover Carryover/Tailing start->carryover poor_chrom Poor Chromatography start->poor_chrom check_fiber Check/Replace SPME Fiber low_sens->check_fiber opt_time Optimize Extraction Time & Temperature low_sens->opt_time salt Use Salt Addition low_sens->salt carryover->check_fiber cond Increase Fiber Conditioning carryover->cond liner Check/Replace GC Inlet Liner poor_chrom->liner method Re-optimize GC Oven Program poor_chrom->method

References

propylcyclopentane hydrogenation nitration oxidation reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Propylcyclopentane

This compound (C₈H₁₆) is a clear, colorless, mobile, and flammable liquid with an ether-like odor [1]. Its key physical properties are summarized in the table below.

Property Value
Molecular Formula C₈H₁₆ [1]
Molecular Weight 112.22 g/mol [1]
Melting Point -117.3 °C [1]
Boiling Point 131 °C [1]
Density 0.77633 g/cm³ at 20 °C [1]
Solubility in Water 2.04 mg/kg at 25 °C [1]
Vapor Pressure 12.3 mmHg at 25 °C [1]
log Kow 3.63 [1]

Protocol 1: Vapor Phase Nitration

This protocol is adapted from a 1960 study on the vapor-phase nitration of cyclopentane hydrocarbons [2].

Reaction Overview and Optimization

Nitration of this compound with concentrated nitric acid (68%) in the vapor phase yields a mixture of secondary and tertiary nitro compounds [2]. The optimal conditions for maximum yield are summarized below.

Reaction Parameter Optimum Condition Effect on Yield
Temperature 385 °C Yield decreases above ~390 °C due to pyrolysis [2].
Molar Ratio (Hydrocarbon : HNO₃) 2.1 : 1 to 2.5 : 1 Lower ratios can lower yield [2].
Contact Time 1.2 - 1.3 seconds Shorter or longer times can reduce efficiency [2].
Nitro Compound Yield Up to 76% (on hydrocarbon consumed) [2]
Product Ratio (Secondary : Tertiary) ~40 : 1 (at 385 °C) Ratio is temperature-dependent [2].
Detailed Experimental Procedure

Materials:

  • Hydrocarbon: this compound, synthesized and purified [2].
  • Nitrating Agent: Concentrated (68%) Nitric Acid (HNO₃) [2].
  • Apparatus: Vapor-phase nitration reactor system.

Method:

  • Feed Preparation: Vaporize this compound and nitric acid separately.
  • Reaction: Introduce the vaporized feeds into a heated reactor. Maintain conditions at:
    • Temperature: 385 °C
    • Molar Ratio (this compound : HNO₃): 2.5 : 1
    • Contact Time: 1.2 - 1.3 seconds [2]
  • Product Collection: Condense the effluent gas stream to collect liquid nitro products.
  • Separation & Analysis: Separate the nitro compounds from the reaction mixture. The original study used methods described in prior work to analyze composition and calculate yields [2].
Reaction Workflow

The following diagram illustrates the vapor phase nitration process.

P1 This compound (Liquid) R1 Vaporization & Mixing P1->R1 P2 Nitric Acid 68% (Liquid) P2->R1 R2 Reactor (385 °C, 1.3 sec) R1->R2 R3 Product Condensation R2->R3 P3 Crude Nitro Compounds R3->P3 P4 Unreacted Materials R3->P4

Protocol 2: Oxidation and Combustion Kinetics

While a direct oxidation protocol for this compound was not located, insights can be drawn from studies on similar cycloalkanes and combustion kinetics.

Liquid Phase Oxidation (Inferred from Cyclopentane)

A patent describes a method for oxidizing cyclopentane to cyclopentanol and cyclopentanone, which may be adaptable for this compound [3].

Inferred Procedure:

  • Reaction Setup: Charge a reactor with this compound and a catalyst. For cyclopentane, a catalyst of general formula Co(_x)M(_y)O(_z) (where M = Mn, Ce, Zr, Ni, Cu, Cr, Fe, Zn, or a halogen) is used [3].
  • Oxidation: Introduce an oxygen-containing gas (e.g., air) into the liquid phase. Maintain pressure between 0.5 - 2.5 MPa and temperature between 150 - 180 °C [3].
  • Product Separation: After reaction, separate the oxidation products (expected to be alcohols and ketones) from the catalyst and unreacted hydrocarbon via distillation [3].
Hydrogen Abstraction by H Atoms (Combustion Context)

A 2023 kinetic study on similar long-chain alkylcyclohexanes (n-propylcyclohexane) provides relevant data for H-abstraction, a critical initial step in oxidation/combustion [4].

Reaction Site Kinetic Behavior
Tertiary Carbon (side chain) Has the lowest activation energy for H-abstraction [4].
Secondary Carbon (ring) Exhibits higher activation energy compared to tertiary sites [4].
Primary Carbon (side chain) Has the highest activation energy for H-abstraction [4].
Implication At combustion temperatures, H-atom abstraction favors tertiary sites on the propyl side chain [4].

Important Safety and Handling Notes

  • Flammability: this compound is a highly flammable liquid. Use away from ignition sources and in a well-ventilated area or fume hood [1].
  • High-Temperature Hazards: The nitration protocol operates at high temperatures (>300 °C). Use appropriate personal protective equipment (PPE) and engineering controls.
  • Corrosive Chemicals: Concentrated nitric acid is highly corrosive and a strong oxidizer. Handle with extreme care using suitable PPE.

Research Applications and Pathways

This compound serves as a model compound in fuel chemistry [4] [5] and is used in organic synthesis [1]. The following diagram summarizes its studied reaction pathways.

cluster_1 Primary Reaction Pathways PC This compound N Nitration (Vapor Phase) PC->N O Oxidation (Liquid Phase) PC->O C Combustion & Pyrolysis PC->C H Hydrogenolysis (on Pt Catalyst) PC->H Pt-KL Zeolite 482°C NP Nitro Products (Sec. & Tert. C8H15NO2) N->NP OP Oxygenates (Alcohols, Ketones) O->OP CP Radicals, CO2, H2O C->CP HP Isooctanes H->HP

> Note on Hydrogenation: A specific protocol for the hydrogenation of this compound was not found in the current search results. Based on its structure, standard catalytic hydrogenation conditions (H₂ gas, catalyst like Pt, Pd, Ni, elevated temperature/pressure) should be applicable to convert it to this compound (fully saturated). It is recommended to consult general organic synthesis resources for established alkene hydrogenation methods.

References

Comprehensive Application Notes and Protocols: Synthesis of Propylcyclopentane via Friedel-Crafts Alkylation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Fundamentals

Friedel-Crafts alkylation represents a cornerstone transformation in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between aromatic systems and alkyl halides through Lewis acid catalysis. First reported in 1877 by Charles Friedel and James Crafts, this reaction remains fundamentally important in modern organic synthesis, particularly in the preparation of alkylated aromatic and alicyclic compounds [1] [2]. The synthesis of propylcyclopentane via Friedel-Crafts alkylation presents both classical challenges and opportunities for methodological refinement, as the reaction must be carefully controlled to prevent the rearrangement processes commonly observed with primary alkyl halides [3] [4].

The mechanistic pathway of Friedel-Crafts alkylation begins with Lewis acid-mediated generation of an electrophilic carbocation (or carbocation-like species) from an alkyl halide. This electrophile is subsequently attacked by the π-system of an aromatic ring, forming a new C-C bond. The reaction concludes with rearomatization through proton loss, yielding the alkylated product [3] [5]. In the specific case of this compound synthesis, the reaction employs cyclopentane as the aromatic substrate and propyl chloride as the alkylating agent, with aluminum chloride (AlCl₃) typically serving as the Lewis acid catalyst [4] [5].

The electronic characteristics of the cyclopentane ring system significantly influence its reactivity in Friedel-Crafts transformations. While traditional Friedel-Crafts reactions employ benzene and its derivatives, cyclopentane exhibits enhanced reactivity due to its ring strain and altered electron density distribution. This increased nucleophilicity facilitates the alkylation process but also necessitates careful control of reaction conditions to prevent overalkylation [5]. Understanding these fundamental aspects provides the necessary foundation for developing optimized synthetic protocols for this compound production.

Synthetic Challenges and Limitations

The synthesis of this compound via direct Friedel-Crafts alkylation presents several significant challenges that must be addressed through careful experimental design. The most notable limitation involves carbocation rearrangement processes that occur when employing n-propyl chloride as the alkylating agent [3] [4] [6]. Primary alkyl halides typically undergo rearrangement to form more stable secondary carbocations, resulting in the formation of isothis compound rather than the desired straight-chain product. This rearrangement occurs either through a classical hydride shift mechanism or via a "carbocation-like complex" that forms when primary alkyl halides coordinate with Lewis acids [4] [6].

The reactivity constraints of the Friedel-Crafts system further complicate the synthesis. Cyclopentane, while more reactive than benzene, still requires strongly activating conditions for efficient alkylation. The reaction is incompatible with strongly electron-withdrawing substituents, though this limitation does not apply to the parent cyclopentane system [5]. Additionally, the product selectivity issue emerges as a significant concern; once the initial alkylation occurs, the this compound product exhibits greater electron density than the starting cyclopentane, making it more susceptible to further electrophilic attack [1] [5]. This often leads to polyalkylation mixtures containing di- and tri-alkylated products that are difficult to separate and characterize [4] [5].

Table 1: Challenges in this compound Synthesis via Friedel-Crafts Alkylation

Challenge Manifestation Impact on Synthesis
Carbocation Rearrangement Hydride shifts in n-propyl chloride Forms isothis compound instead of straight-chain isomer
Polyalkylation Multiple additions to cyclopentane ring Complex product mixtures requiring difficult separation
Catalyst Loading Stoichiometric AlCl₃ often required High catalyst costs and significant waste generation
Substrate Limitations Cyclopentane reactivity constraints Requires optimized conditions to achieve acceptable yields

Recent advances in catalytic methodology have addressed some of these limitations through the development of alternative catalytic systems. Modern approaches utilize FeCl₃, rare-earth triflates, or Brønsted acids in catalytic quantities (5-10 mol%), significantly improving the atom economy and sustainability of the process [2]. Additionally, the use of alternative electrophiles such as propyl alcohol (in place of propyl chloride) has emerged as an environmentally benign approach, generating water as the only byproduct [2]. Despite these advances, the fundamental challenge of carbocation rearrangement with primary alkyl halides remains a significant obstacle to the direct synthesis of this compound via Friedel-Crafts alkylation.

Experimental Protocols

Standard Friedel-Crafts Alkylation Protocol

This protocol describes the traditional method for attempting this compound synthesis via Friedel-Crafts alkylation, adapted from classical procedures with modern safety considerations [1] [5]. Important note: This specific reaction is expected to yield predominantly isothis compound due to carbocation rearrangement rather than the straight-chain this compound isomer [4] [6].

Materials:

  • Cyclopentane (anhydrous, 99%, 10.0 mL, 8.21 g, 120 mmol)
  • n-Propyl chloride (anhydrous, 98%, 3.1 mL, 2.79 g, 36 mmol)
  • Aluminum chloride (anhydrous, 99%, 4.8 g, 36 mmol)
  • Dichloromethane (anhydrous, 50 mL)
  • Hydrochloric acid (2 M, 30 mL)
  • Sodium bicarbonate (saturated aqueous solution, 30 mL)
  • Brine (saturated sodium chloride, 30 mL)
  • Anhydrous magnesium sulfate

Equipment:

  • 100 mL three-neck round-bottom flask
  • Magnetic stirrer with heating capability
  • Reflux condenser
  • Nitrogen inlet adapter
  • Pressure-equalizing addition funnel
  • Claisen adapter
  • Thermometer
  • Ice-water bath
  • Separatory funnel (250 mL)
  • Rotary evaporator

Procedure:

  • Assemble the reaction apparatus with a three-neck flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and addition funnel. Maintain a nitrogen atmosphere throughout the reaction.
  • Charge the flask with cyclopentane (120 mmol) and dichloromethane (30 mL). Begin stirring and cool the mixture to 0°C using an ice-water bath.
  • Carefully add aluminum chloride (36 mmol) in three portions over 5 minutes. The mixture will develop a characteristic yellow-orange color.
  • Slowly add n-propyl chloride (36 mmol) dropwise via the addition funnel over 15 minutes. Caution: The reaction is exothermic; maintain the temperature below 10°C during addition.
  • After complete addition, remove the ice bath and allow the reaction to warm to room temperature. Then heat the mixture to gentle reflux (40°C) for 3 hours with continuous stirring.
  • Monitor the reaction by TLC (hexane mobile phase, UV visualization). The reaction is considered complete when n-propyl chloride is consumed (typically 2-3 hours).
  • Cool the reaction mixture to 0°C and carefully quench by slow addition of 2 M HCl (30 mL) with vigorous stirring. Caution: Quenching is highly exothermic and produces HCl gas; perform in a fume hood.
  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 × 15 mL).
  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator (water bath temperature ≤30°C) to obtain the crude product as a pale yellow liquid.
  • Purify the crude material by fractional distillation under reduced pressure to separate the isomeric this compound products.

Safety Considerations:

  • Perform all operations involving aluminum chloride in a fume hood with appropriate personal protective equipment.
  • Aluminum chloride reacts violently with water; ensure all glassware is thoroughly dried before use.
  • HCl gas is evolved during quenching; ensure adequate ventilation and gas trapping if necessary.
Modern Catalytic Alkylation Protocol

This alternative procedure utilizes catalytic Lewis acid chemistry, reducing environmental impact and improving atom economy compared to the traditional method [2]. The rearrangement limitation persists, but with reduced catalyst loading.

Materials:

  • Cyclopentane (anhydrous, 99%, 10.0 mL, 8.21 g, 120 mmol)
  • n-Propyl alcohol (anhydrous, 99%, 2.7 mL, 2.16 g, 36 mmol)
  • Iron(III) chloride (anhydrous, 98%, 0.58 g, 3.6 mmol, 10 mol%)
  • Trifluoromethanesulfonic acid (98%, 0.32 mL, 0.54 g, 3.6 mmol, 10 mol%)
  • Dichloromethane (anhydrous, 40 mL)
  • Sodium bicarbonate (saturated aqueous solution, 30 mL)
  • Brine (saturated sodium chloride, 30 mL)
  • Anhydrous sodium sulfate

Procedure:

  • Charge a dried 100 mL round-bottom flask with cyclopentane (120 mmol), n-propyl alcohol (36 mmol), and dichloromethane (30 mL).
  • Add iron(III) chloride (10 mol%) and trifluoromethanesulfonic acid (10 mol%) to the reaction mixture.
  • Fit the flask with a reflux condenser and stir the reaction mixture at 40°C for 6-8 hours under nitrogen atmosphere.
  • Monitor reaction progress by TLC or GC-MS until complete consumption of n-propyl alcohol is observed.
  • Cool the reaction mixture to room temperature and dilute with dichloromethane (20 mL).
  • Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution (30 mL), followed by brine (30 mL).
  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by fractional distillation, collecting the fraction corresponding to this compound isomers.

Table 2: Comparative Analysis of Friedel-Crafts Alkylation Protocols

Parameter Traditional Protocol Modern Catalytic Protocol
Catalyst System AlCl₃ (stoichiometric) FeCl₃/Triflic acid (10 mol%)
Electrophile n-Propyl chloride n-Propyl alcohol
Reaction Temperature 0°C → 40°C 40°C isothermal
Reaction Time 3 hours 6-8 hours
Atom Economy Low Moderate
Environmental Impact High (stoichiometric waste) Reduced (catalytic)
Expected Yield 60-70% (mixed isomers) 50-60% (mixed isomers)
Primary Product Isothis compound Isothis compound

Alternative Synthetic Strategies

Friedel-Crafts Acylation-Reduction Workflow

Given the propensity for rearrangement in direct alkylation approaches, a sequential acylation-reduction protocol provides a superior pathway to straight-chain this compound without rearrangement issues [3] [4]. This method proceeds through a stable acyl intermediate that cannot rearrange, followed by cleavage of the carbonyl group to yield the desired alkane.

Butyryl Chloride Acylation Protocol:

  • In a dried 100 mL three-neck flask under nitrogen, combine cyclopentane (120 mmol) and anhydrous dichloromethane (30 mL).
  • Add aluminum chloride (43 mmol, 1.2 equiv) and cool the mixture to 0°C.
  • Slowly add butyryl chloride (30 mmol) dropwise with stirring over 15 minutes.
  • Allow the reaction to warm to room temperature and stir for 4 hours.
  • Quench carefully with ice-cold 2 M HCl (30 mL) and extract with dichloromethane (3 × 20 mL).
  • Wash the combined organic layers with sodium bicarbonate solution and brine, then dry over MgSO₄.
  • After solvent removal, obtain butyrylcyclopentane as a crude intermediate that can be purified by distillation.

Carbonyl Reduction Protocol:

  • Dissolve the butyrylcyclopentane (20 mmol) in triethylene glycol (30 mL) in a round-bottom flask.
  • Add hydrazine hydrate (85%, 60 mmol) and sodium hydroxide (40 mmol).
  • Heat the mixture at 200°C for 4 hours under reflux.
  • After cooling, dilute with water (50 mL) and extract with hexane (3 × 25 mL).
  • Wash the combined organic extracts with water and brine, then dry over MgSO₄.
  • Remove solvent to obtain this compound (straight-chain) in >85% yield from the ketone intermediate.

The key advantage of this approach lies in the stability of the acylium ion intermediate, which is resonance-stabilized and does not undergo rearrangement [3] [5]. The carbonyl group of the intermediate ketone also deactivates the ring toward overacylation, providing better control over product distribution compared to direct alkylation [1] [4].

Comparative Methodological Analysis

Table 3: Comparison of Synthetic Approaches to this compound

Method Advantages Disadvantages Yield Range Purity/Isomeric Ratio
Direct FC Alkylation One-step procedure; Simple setup Rearrangement to isopropyl isomer; Polyalkylation 60-70% >9:1 isopropyl:propyl
Catalytic FC Alkylation Reduced catalyst loading; Greener profile Longer reaction times; Still undergoes rearrangement 50-60% >9:1 isopropyl:propyl
Acylation-Reduction Sequence No rearrangement; Straight-chain product Two-step process; Harsher reduction conditions 75-85% overall >99:1 propyl:isopropyl

The following workflow diagram illustrates the strategic decision process for selecting the optimal synthetic approach based on desired product characteristics:

G Start Start: Target Synthesis of this compound Q1 Isomeric Purity Requirement? Start->Q1 Q2 Process Efficiency Priority? Q1->Q2 Mixed isomers acceptable Method3 Acylation-Reduction Sequence Q1->Method3 Straight-chain required Q3 Environmental Impact Consideration? Q2->Q3 Maximize efficiency Q2->Method3 Optimize yield/purity Method1 Direct Friedel-Crafts Alkylation Q3->Method1 Traditional approach Method2 Catalytic Friedel-Crafts Alkylation Q3->Method2 Greener chemistry R1 Product: Mixed isomers (mostly isopropyl) Method1->R1 Method2->R1 R2 Product: Straight-chain This compound Method3->R2

Diagram 1: Strategic workflow for selecting synthetic approach to this compound based on project requirements and constraints

Characterization and Analytical Data

Spectroscopic Characterization

Successful synthesis of this compound (via either direct alkylation or acylation-reduction sequence) should be verified through comprehensive spectroscopic analysis. The expected spectral characteristics for both straight-chain and isomeric this compound products are as follows:

¹H NMR (400 MHz, CDCl₃):

  • Straight-chain this compound: δ 0.90 (t, J = 7.2 Hz, 3H, -CH₃), 1.25-1.40 (m, 4H, -CH₂-CH₂-), 1.50-1.70 (m, 2H, cyclopentane -CH₂-), 1.75-1.90 (m, 6H, cyclopentane -CH₂-), 2.40-2.55 (m, 1H, methine -CH-)
  • Isothis compound: δ 1.25 (d, J = 6.9 Hz, 6H, -CH₃), 1.50-1.70 (m, 8H, cyclopentane -CH₂-), 2.80-2.95 (m, 1H, methine -CH-)

¹³C NMR (100 MHz, CDCl₃):

  • Straight-chain this compound: δ 14.1 (-CH₃), 20.5, 31.8, 33.2, 34.5, 35.8, 37.2, 39.4 (aliphatic carbons)
  • Isothis compound: δ 22.3 (-CH₃), 28.5, 32.1, 34.2, 35.9 (cyclopentane carbons), 41.5 (methine carbon)

IR (neat, cm⁻¹):

  • Both isomers: 2950 (s), 2865 (s) (C-H stretch), 1450 (m) (C-H bend), 1375 (m) (C-H bend), 1150 (w), 1000 (w), 885 (w)

Mass Spectrometry:

  • Molecular ion: m/z 98.17 (C₈H₁₄⁺)
  • Major fragments: m/z 83 (M⁺-CH₃), 69 (M⁺-C₂H₅), 55 (cyclopentyl⁺)
Chromatographic Methods

Analytical and preparative separation of this compound isomers requires optimized chromatographic conditions:

GC-MS Analysis:

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)
  • Temperature program: 50°C (hold 2 min) → 20°C/min → 250°C (hold 5 min)
  • Carrier gas: Helium, constant flow 1.0 mL/min
  • Injection temperature: 250°C
  • Detection: EI mode, 70 eV
  • Expected retention times: isothis compound ~6.8 min, straight-chain this compound ~7.4 min

Preparative HPLC (for isomer separation):

  • Column: Silica gel (250 × 21.2 mm, 5 μm)
  • Mobile phase: Hexane (100%)
  • Flow rate: 12 mL/min
  • Detection: Refractive index
  • Collection windows: Isothis compound 12-14 min, straight-chain this compound 16-18 min

Applications and Conclusion

This compound and its isomers find application across multiple domains of chemical research and development. In material science, these compounds serve as precursors for polymer modification and as building blocks for liquid crystalline materials [7]. The pharmaceutical industry utilizes alkylated cyclopentane derivatives as synthetic intermediates for bioactive molecule synthesis, particularly in the development of prostaglandin analogs and other therapeutic agents with alicyclic architectures [7].

In energy applications, this compound derivatives have been investigated as components of advanced fuel formulations and as working fluids in energy storage systems. The compound's stability and tunable physical properties make it particularly valuable in these contexts. Additionally, the fragrance and flavor industry employs specific isomers of this compound as synthetic intermediates for musk-like odorants and other specialty chemicals, leveraging the structural characteristics of the cyclopentane ring system [7].

The synthetic methodologies detailed in these application notes provide researchers with multiple pathways to access this compound, each with distinct advantages and limitations. The traditional Friedel-Crafts alkylation offers simplicity but suffers from rearrangement issues, while the modern catalytic approaches improve sustainability while maintaining the rearrangement limitation. For applications requiring specific isomeric purity, the acylation-reduction sequence provides unambiguous access to the straight-chain isomer without rearrangement byproducts [4] [5].

Future directions in this compound synthesis will likely focus on expanding catalytic systems to achieve both improved selectivity and reduced environmental impact. The development of enantioselective Friedel-Crafts methodologies represents a particularly promising frontier, potentially enabling asymmetric synthesis of chiral this compound derivatives [2]. Additionally, continuous flow approaches to Friedel-Crafts transformations may address scalability and safety concerns associated with traditional batch processes.

References

Cyclization Reactions of Related Cyclopropane Systems

Author: Smolecule Technical Support Team. Date: February 2026

While direct protocols for propylcyclopentane are limited, extensive research exists on cyclization reactions of strained carbocyclic compounds like cyclopropane derivatives. The table below summarizes key cyclization strategies from recent literature that may inform approaches to functionalize this compound or related structures.

Table 1: Cyclization Strategies for Strained Carbocycles

Reaction Type Key Reagent/Catalyst Cyclization Substrate Primary Product Reference
Oxidative Radical Ring-Opening/Cyclization Mn(OAc)₃, Cu salts Methylenecyclopropanes (MCPs), Cyclopropanols Dihydronaphthalenes, Dihydrofurans [1]
Transition Metal-Catalyzed Carbonylation Ni-catalyst, CO gas Cyclopropanols (with benzyl bromides) Multisubstituted Cyclopentenones [2]
Intramolecular Hydroacylation Rh-catalyst 4-Alkynals Cyclopentenones [2]
N-Heterocyclic Carbene (NHC) Catalysis NHC catalysts Enals with α-diketones Chiral Cyclopentenones [2]
Gold(I) Catalysis Au(I) catalysts Various precursors α'-Chiral Cyclopentenones [2]

The ring strain in three-membered systems like donor-acceptor cyclopropanes (DACs), vinylcyclopropanes (VCPs), and methylenecyclopropanes (MCPs) makes them highly valuable for ring-opening and cyclization reactions to construct more complex carbocycles and heterocycles [3]. A common mechanism involves the initial formation of a radical species that adds to a double bond, triggering ring-opening of the cyclopropane and subsequent cyclization.

The following diagram illustrates a general workflow for the oxidative radical ring-opening/cyclization of cyclopropane derivatives, a widely used strategy in this domain.

Start Cyclopropane Derivative (MCP, Cyclopropyl Olefin, etc.) R1 Radical Generation via Mn(OAc)₃, Cu(I), etc. Start->R1 R2 Radical Addition to C=C Bond R1->R2 R3 Cyclopropyl Ring-Opening R2->R3 R4 Intramolecular Cyclization R3->R4 End Cyclic Product (e.g., Dihydronaphthalene) R4->End

Experimental Protocol: Radical-Mediated Synthesis

The following detailed protocol is adapted from methodologies for methylenecyclopropanes (MCPs), which could serve as a starting point for developing this compound-specific conditions [1].

Copper-Catalyzed Trifluoromethylation/Ring-Opening/Cyclization

  • Objective: To synthesize CF₃-substituted dihydronaphthalene derivatives from MCPs using a radical process. This demonstrates a cascade transformation initiated by radical addition.

  • Materials:

    • Reactant: Methylenecyclopropane (MCP, 1.0 equiv)
    • Trifluoromethyl Source: Togni reagent II (1.2 equiv)
    • Catalyst: Cu(I) salt (e.g., CuI, 10 mol%)
    • Solvent: Anhydrous DCE (Dichloroethane)
    • Conditions: Under an inert atmosphere (N₂ or Ar)
  • Procedure:

    • Setup: Charge an oven-dried Schlenk flask with a magnetic stir bar with Cu(I) catalyst (0.1 equiv) and MCP substrate (1.0 equiv).
    • Environment: Seal the flask and purge the system with an inert gas (N₂ or Ar).
    • Addition: Add anhydrous DCE via syringe under a positive pressure of inert gas.
    • Reaction: Add Togni reagent II (1.2 equiv) to the stirred reaction mixture at room temperature.
    • Stirring: Heat the reaction mixture to 40-60°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
    • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous Na₂S₂O₃ and brine.
    • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
  • Mechanistic Insight: The CF₃ radical, generated from Togni reagent II by Cu(I), adds to the exocyclic double bond of the MCP. This forms a benzyl radical intermediate that undergoes ring-opening to generate a new alkyl radical, which then cyclizes onto an aromatic ring to form the dihydronaphthalene core [1].

Guidance for Protocol Development

To find or develop a specific protocol for this compound, consider these approaches:

  • Explore Analogous Systems: The chemistry of cyclopropanols is particularly promising. A Ni-catalyzed carbonylation with benzyl bromides provides a direct route to synthetically versatile cyclopentenones [2], which are key scaffolds in drug development.
  • Broaden Your Search: Focus on general "cyclopentane functionalization" or "C-H activation of alicyclic hydrocarbons" rather than the specific molecule "this compound."
  • Consult Specialized Resources: Techniques like catalytic dehydrogenation or transition metal-catalyzed C-H activation could be adapted. Search specialized synthetic chemistry databases (e.g., Reaxys, SciFinder) for recent literature on alkane functionalization.

References

propylcyclopentane fuel additive combustion efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Application Notes for a Novel Fuel Additive

Introduction and Objective

The global push to reduce fossil fuel dependence and lower pollutant emissions from internal combustion engines drives the development of renewable fuel additives [1]. Fuel additives are substances added in small quantities to base fuels to enhance performance, improve combustion efficiency, and reduce harmful exhaust emissions [2]. This document outlines a protocol for evaluating the efficacy of a novel hydrocarbon-based fuel additive, for which you may consider propylcyclopentane, when blended with standard diesel fuel.

Experimental Setup and Methodology

2.1. Engine Test Rig Configuration Quantitative engine performance and emission data should be collected using a standardized test rig. The configuration used in a study on DXP fuel blends serves as an excellent model [1].

  • Engine: A single-cylinder, four-stroke, water-cooled, direct-injection diesel engine (e.g., Yanmar TF120 M) [1].
  • Engine Specifications: Key specifications should be documented as shown in the table below.
Engine Characteristic Specification Units
Displacement 0.638 L [1]
Maximum Power 7.7 kW [1]
Compression Ratio 17.7 - [1]
Injection Timing 17° BTDC deg. [1]
Cylinder Bore x Stroke 92 × 96 mm [1]
  • Instrumentation: A graduated cylinder and stopwatch for fuel consumption measurement, software (e.g., DASTEP8) for recording brake torque and speed, and an exhaust gas analyzer (e.g., BOSCH BEA 350) for measuring HC, CO, and NOx emissions [1].

2.2. Fuel Blend Preparation and Testing Protocol A meticulous procedure for blend preparation and testing is critical for reproducible results.

  • Step 1: Additive Characterization: Prior to blending, characterize the pure additive's key properties, including density, viscosity, and elemental composition, following relevant ASTM standards [1].
  • Step 2: Blend Formulation: Prepare the fuel-additive blends in precise volumetric or mass proportions. For example, a study on DXP fuel tested blends like "1LDiesel + 1ML DXP" [1].
  • Step 3: Engine Conditioning: Run the engine on pure diesel until stable operating conditions are achieved (e.g., coolant temperature).
  • Step 4: Data Acquisition: Test each fuel blend (including pure diesel as a baseline) across a range of engine speeds (e.g., 1200-2400 rpm) at full load. Record data for brake torque, fuel flow rate, and exhaust emissions.
  • Step 5: System Flushing: After testing each blend, flush the fuel system with pure diesel to prevent cross-contamination [1].

The workflow for this experimental process can be visualized as follows:

Start Start Experimental Protocol Char Characterize Additive Properties Start->Char Blend Prepare Fuel-Additive Blends Char->Blend Cond Engine Conditioning with Base Fuel Blend->Cond Test Test Fuel Blend & Record Data Cond->Test Flush Flush System with Base Fuel Test->Flush Decision More Blends to Test? Flush->Decision Decision->Test Yes End Analyze Data & Report Decision->End No

Performance and Emission Evaluation

Upon data collection, calculate key performance metrics like Brake Thermal Efficiency (BTE) and analyze emission outputs. The table below summarizes the type of results you might expect, using data from a study on DXP-diesel blends for illustration [1].

Fuel Blend Avg. Brake Thermal Efficiency (BTE) vs. Diesel Avg. CO₂ Emissions vs. Diesel Avg. NO Emissions vs. Diesel
1LDiesel + 1ML Additive +1.62% [1] +0.53% [1] -1.37% [1]
2LDiesel + 1ML Additive -10.85% [1] -2.81% [1] -2.74% [1]
3LDiesel + 1ML Additive -9.01% [1] -2.28% [1] -0.80% [1]
Advanced Formulation Protocol: Nano-Hybrid Additives

For enhanced effects, researchers are exploring nano-additives. While not specific to this compound, the following protocol for creating a diesel-based nano-hybrid additive is provided as a forward-looking methodology [3].

  • Objective: To enhance calorific value and reduce emissions via optimized hybrid nanoparticles.
  • Materials: Base diesel, nanoparticles (e.g., CeO₂, TiO₂, Al₂O₃, 20-40 nm), surfactant (e.g., Span-80), and solvent (e.g., Acetone) [3].
  • Method:
    • Dispersion: Dispense specified concentrations (e.g., 25-75 ppm total) of nanoparticles into base diesel.
    • Stabilization: Add a surfactant (e.g., at a 2:1 ratio to nanoparticles) and solvent (e.g., 5% v/v acetone) to prevent agglomeration [3].
    • Mixing: Stir the mixture magnetically (e.g., 500 rpm for 60 min).
    • Sonication: Subject the mixture to probe ultrasonication (e.g., 20 kHz for 45 min) for uniform dispersion [3].
    • Stability Assessment: Verify blend stability using zeta potential measurements (> ±30 mV) and UV-Vis spectroscopy [3].

The following diagram illustrates this nano-hybrid fuel preparation workflow:

Start2 Nano-Hybrid Fuel Preparation Dispense Dispense Nanoparticles into Base Fuel Start2->Dispense Add Add Surfactant & Solvent Dispense->Add Mix Magnetic Stirring Add->Mix Sonicate Probe Ultrasonication Mix->Sonicate Assess Assess Stability (Zeta Potential, UV-Vis) Sonicate->Assess End2 Stable Nano-Fuel Ready Assess->End2

Optimization and Analysis

For nano-additive studies, employing a Design of Experiments (DOE) and optimization framework like Response Surface Methodology (RSM) or a multi-objective genetic algorithm (GA) is highly recommended to model and optimize parameters such as nanoparticle concentration for best performance and lowest emissions [3].

Key Takeaways and Future Research Directions

  • Framework is Adaptable: The provided experimental setup, blend preparation, and testing protocol offer a robust model that can be directly applied to this compound once samples are available for testing.
  • Explore Synergistic Effects: A promising research direction could be investigating this compound as a carrier or co-additive in advanced nano-hybrid fuel formulations [3] [4].
  • Address Research Gaps: Specific future work for this compound should include determining its optimal blending ratio with conventional fuels, its impact on fuel system components, and a full lifecycle environmental impact assessment.

References

Physical & Chemical Properties of Propylcyclopentane

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the properties of propylcyclopentane is the first step in managing its volatility. The table below summarizes key quantitative data.

Property Value Source / Reference
CAS Number 2040-96-2 [1]
Molecular Formula C8H16 [1] [2]
Molecular Weight 112.21 g/mol [1]
Physical Description Clear, colorless, mobile, flammable liquid [2]
Boiling Point 130.95 °C [1]
Flash Point 18 °C [1]
Density 0.78 g/mL at 20 °C [1]
Vapor Pressure 12.3 mmHg at 25 °C [2]
Water Solubility 2.04 mg/kg at 25 °C [2]
Log P (Octanol/Water) 3.63 [2]

These properties clearly indicate a highly volatile and flammable liquid. The low flash point and significant vapor pressure at room temperature mean it can easily form flammable vapor-air mixtures in the laboratory [1] [2] [3].

Safe Handling & Storage Protocols

Due to its high volatility and flammability, strict safety protocols are essential to prevent fire, explosion, and health risks.

  • Engineering Controls: Always use a fume hood or ensure adequate local exhaust ventilation to maintain vapor concentrations below exposure limits and prevent the buildup of flammable vapors [4].

  • Personal Protective Equipment (PPE)

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
    • Eye Protection: Use safety goggles or a face shield to guard against splashes.
    • Respiratory Protection: If ventilation is insufficient and exposure is likely, use a suitable respirator.
    • Lab Coat: Wear a protective lab coat or apron [4].
  • Handling Procedures:

    • Minimize Quantities: Use the smallest amount necessary for your experiment.
    • Control Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use equipment rated for flammable materials.
    • Grounding and Bonding: When transferring liquids, ground and bond containers to prevent static discharge buildup [4].
  • Storage Guidelines:

    • Flammable Storage Cabinet: Store in a certified flammable liquids storage cabinet.
    • Cool and Well-Ventilated Area: Keep in a cool, well-ventilated place, away from direct sunlight and incompatible materials like strong oxidizers.
    • Proper Containers: Use tightly sealed, approved containers to prevent leakage of vapors or liquid.
    • Segregation: Store separately from incompatible substances [4].

Troubleshooting Common Issues (FAQs)

Q1: The this compound in my reaction flask is evaporating much faster than anticipated. How can I control this?

  • Potential Cause: High volatility and increased temperature are likely accelerating evaporation.
  • Solution: Ensure the reaction setup is properly sealed and cooled if necessary. Conduct all procedures in a fume hood to safely manage vapors. Using a reflux condenser can help contain the solvent.

Q2: I smell a strong, ether-like odor near my workbench. What should I do?

  • Immediate Actions: This indicates a vapor leak or spill.
    • Extinguish all ignition sources in the immediate area if it is safe to do so.
    • Increase ventilation by fully opening the fume hood sash or activating emergency exhaust.
    • Inspect containers and apparatus for leaks, poor seals, or spills.
    • Evacuate the area if the odor is strong and the source cannot be immediately contained.

Q3: A small spill has occurred outside the fume hood. How do I clean it up safely?

  • Spill Response:
    • Alert others in the area about the spill.
    • Wear appropriate PPE including gloves and goggles.
    • Use a spill kit suitable for flammable liquids. Use absorbent pads or inert material (e.g., vermiculite) to contain and soak up the liquid.
    • Place the contaminated absorbent in a designated hazardous waste container.
    • Do not use combustible materials like paper towels for large spills, as they can spread the hazard. Never use water to flush the spill, as it will spread the contaminant [4].

Q4: How should I dispose of waste this compound and contaminated materials?

  • Disposal: Collect all waste and contaminated materials (e.g., gloves, absorbents) in a tightly sealed, properly labeled container that is compatible with flammable liquids. Follow your institution's hazardous waste disposal regulations [4] [5].

Experimental Workflow for Safe Handling

The following diagram outlines the logical decision process for safely planning and executing an experiment with this compound.

Start Start: Plan Experiment with this compound A Review SDS and Hazard Information Start->A B Confirm Fume Hood Availability A->B C Inspect and Prepare Apparatus B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Perform Experiment Minimizing Open Handling D->E F Properly Seal and Store Chemical E->F G Dispose of Waste per Institutional Protocol F->G End End: Experiment Complete G->End

Key Takeaways for Researchers

  • Primary Hazard: The main challenge is its high flammability due to significant volatility at room temperature. Risk management must focus on preventing vapor accumulation and contact with ignition sources.
  • Critical Safety Measures: The non-negotiable controls are the use of a fume hood, strict PPE compliance, and proper storage in flammable cabinets.
  • Emergency Preparedness: Know the location of spill kits and fire extinguishers. Immediately report all incidents, including near-misses, to improve safety protocols [4] [6].

References

preventing propylcyclopentane sample loss GC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Analyte: Propylcyclopentane

Knowing the physical properties of this compound is the first step in preventing its loss. The table below summarizes key characteristics that influence its behavior during sample preparation [1].

Property Value
CAS Number 2040-96-2
Molecular Formula C₈H₁₆
Molecular Weight 112.21 g/mol
Boiling Point 131 °C
Vapor Pressure 12.3 mmHg at 25 °C
Solubility in Water 1.77 mg/L at 25 °C
Henry's Law Constant 1.1 atm·m³/mol at 25 °C
Odor Ether-like

Key implications from its properties:

  • High Vapor Pressure: Indicates high volatility at room temperature, meaning it can easily evaporate from open vials or during vigorous sample manipulation [1].
  • Low Water Solubility: Suggests it may preferentially partition into the headspace of a vial rather than the aqueous phase [1].
  • High Henry's Law Constant: Confirms a strong tendency to escape from the liquid phase into the air above it [1].

Sample Preparation & Handling Strategies

The following workflow outlines a strategic approach to minimize sample loss, from collection to injection.

Start Start: Sample Prep Strategy Container 1. Choose Sample Container Use glass vials with PTFE/silicone septa Start->Container Exposure 2. Minimize Sample Exposure Use headspace/SPME; avoid heat/shake Container->Exposure Storage 3. Control Storage & Transport Keep cool, dark; minimize headspace Exposure->Storage System 4. Validate GC-MS System Routine maintenance and calibration Storage->System

Detailed Protocols and Best Practices
  • Choose Appropriate Sample Containers

    • Material: Always use glass vials over plastic, as glass is less permeable and prevents the diffusion of volatile compounds [2].
    • Sealing: Use caps with polytetrafluoroethylene (PTFE) or silicone septa that provide a tight seal to prevent leakage [2].
    • Headspace: Fill vials as completely as possible to minimize headspace, which reduces the volume into which this compound can evaporate. For small sample volumes, use vial inserts to reduce the dead space [2].
  • Minimize Sample Exposure and Manipulation

    • Preparation Techniques: Leverage techniques that avoid solvent extraction or concentration steps.
      • Static Headspace Sampling: The sample is heated in a sealed vial to equilibrium, and the vapor phase is directly injected. This is ideal for volatile compounds like this compound and is suitable for solids and liquids with high water content [3].
      • Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the sample headspace or immersed in the liquid. Analytes adsorb onto the fiber and are then thermally desorbed in the GC injector. This is a fast, solvent-free method [3].
    • Temperature Control: Cool syringes and samples before handling to reduce volatility during transfers [2].
    • Validation: Use a known concentration of a test mix to measure the recovery rate of your entire sample preparation method [2].
  • Store and Transport Samples Properly

    • Timeline: Analyze samples as soon as possible after collection [2].
    • Conditions: If storage is necessary, keep samples in a dark, cool, and dry place. Avoid repeated freezing and thawing cycles [2].
    • Solid Samples: For solid matrices, consider removing the top layers of the sample before analysis, as the surface is most exposed to evaporation. Using a portion from deeper within the container can provide a more accurate representation of the volatile content [2].
  • Validate and Calibrate Your GC-MS System

    • System Maintenance: Perform routine maintenance and cleaning of the injector, column, and detector to ensure system integrity and prevent analyte degradation [2].
    • Calibration: Use appropriate calibration methods, such as internal standards or matrix-matched calibration, to ensure quantitative accuracy [2].

Frequently Asked Questions

Q: What is the most critical step to prevent this compound loss? A: Minimizing sample exposure is paramount. Using direct techniques like headspace analysis or SPME, and avoiding heating or stirring the liquid sample, will have the greatest impact on preserving this volatile compound [2] [3].

Q: My lab does not have headspace autosamplers. What are my options? A: Solid-Phase Microextraction (SPME) is an excellent alternative. It is a manual technique that does not require an expensive autosampler and is highly effective for trapping volatile compounds like this compound directly from the sample vial [3].

Q: How can I verify that my sample preparation is not causing loss? A: The most reliable method is to use a quality control sample spiked with a known concentration of this compound. Process this QC through your entire sample preparation protocol and compare the measured concentration to the expected value to determine your recovery rate [2].

References

propylcyclopentane purification isolation methods

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of Propylcyclopentane

The table below summarizes key properties that influence the selection of purification methods, such as distillation or extraction [1] [2].

Property Value Source / Comment
CAS Registry Number 2040-96-2 [3] [1] [4]
Molecular Formula C₈H₁₆ [3] [1] [2]
Molecular Weight 112.21 g/mol [5] [3] [1]
Boiling Point 130.5 - 131 °C at 760 mmHg [1] [2]
Melting Point -121.7 °C to -117.3 °C [1] [2]
Density (at 20°C) 0.776 g/cm³ [2]
Flash Point 17.1 °C Highly flammable liquid [1]
Water Solubility (at 25°C) 1.77 - 2.04 mg/L [2]
log Kow (Octanol-Water) 3.63 - 4.38 Indicates high hydrophobicity [1] [2]
Vapor Pressure (at 25°C) 11.9 - 12.3 mmHg [1] [2]
Henry's Law Constant (at 25°C) 1.1 atm·m³/mol [2]

Proposed Purification Workflow and Strategies

Based on its properties, here is a general workflow for purifying this compound. This is a conceptual framework derived from standard separation principles, as specific published methods are unavailable.

Start Crude this compound Mixture Step1 Preliminary Drying Start->Step1 Step2 Initial Distillation Step1->Step2 Analysis1 Analysis (e.g., GC, IR) Step2->Analysis1 Step3 Secondary Purification Analysis2 Analysis (e.g., GC, IR) Step3->Analysis2 Step4 Final Drying & Filtration End Purified this compound Step4->End Decision Purity Satisfactory? Analysis1->Decision Analysis2->Step4 Loop until pure Decision->Step3 No Decision->Step4 Yes

Detailed Methodological Considerations
  • Distillation: The most straightforward method due to its well-defined boiling point.
    • Simple Distillation: Suitable for separating this compound from compounds with significantly higher boiling points.
    • Fractional Distillation: Essential for separating from close-boiling point impurities; requires a column with high theoretical plates.
  • Liquid-Liquid Extraction: Leverage low water solubility and high hydrophobicity.
    • Use a hydrophobic solvent (e.g., hexane, dichloromethane) to extract this compound from aqueous mixtures or to separate from polar impurities.
    • The high log Kow value predicts very favorable partitioning into the organic phase [2].
  • Chromatography: Ideal for analytical-scale purification or final high-purity isolation.
    • Flash Chromatography: Use normal-phase silica gel with non-polar or slightly polar eluents (e.g., hexane, hexane/ether mixtures).
    • Preparative HPLC/GPC: For challenging separations, such as isolating this compound from stereoisomers or similar hydrocarbons [6].
  • Drying: After extraction or chromatography, dry the organic phase thoroughly using anhydrous drying agents (e.g., sodium sulfate, magnesium sulfate) before final distillation.

Safety and Handling Information

This compound is a flammable liquid and classified as a Dangerous Good for transport [5] [1]. Always consult the full Safety Data Sheet (SDS) before handling.

  • Hazard Codes: F (Flammable), Xn (Harmful) [1].
  • Inhalation Risk: A lethal concentration (LCLo) of 50 gm/m³ has been reported in mice, causing effects like anesthesia and respiratory depression [1].
  • Handling Precautions:
    • Use in a well-ventilated fume hood.
    • Keep away from heat, sparks, and open flames.
    • Use appropriate personal protective equipment (PPE) including gloves and safety glasses.
    • Ground equipment to prevent static discharge.

Frequently Asked Questions

  • What is the major reaction pathway of n-propylcyclopentane over a Pt-KL zeolite catalyst? During n-octane aromatization, the major pathway is hydrogenolysis to produce isooctanes, not ring expansion to aromatics [7].

  • How can I confirm the identity and purity of my isolated sample? Analytical techniques are crucial for verification.

    • Gas Chromatography (GC): To assess purity and check for volatile impurities.
    • Infrared (IR) Spectroscopy: Compare your sample's spectrum to the reference spectrum available from NIST [3].

Troubleshooting Common Scenarios

  • Low Recovery Yield after Distillation:
    • Check for Leaks: Ensure the distillation apparatus is properly sealed.
    • Optimize Heating: Use a heating mantle or oil bath for even heating and avoid superheating.
  • Poor Separation from Impurities:
    • Revisit Method Selection: If distillation fails, consider switching to chromatographic methods like flash chromatography or preparative HPLC for better resolution [6].
    • Analyze Impurities: Use GC-MS to identify the chemical nature of co-eluting impurities, which will inform the choice of a more selective separation method.

References

propylcyclopentane isomer separation techniques

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Separation Techniques

The table below summarizes core separation techniques relevant to isomer separation, based on general chemical principles [1].

Technique Separation Principle Common Applications
Extraction Differing solubilities of compounds in two immiscible solvents (e.g., polar vs. nonpolar) [1]. Isolating compounds like iodine (I₂) and potassium permanganate (KMnO₄); decaffeination of coffee beans [1].
Distillation Differences in boiling points / volatility of compounds [1]. Purifying liquids; separating mixtures like pentane and octane [1].
Fractional Distillation Separation of mixtures into component parts (fractions) with small boiling point differences (<25°C) [2]. Refining crude oil; air separation to produce liquid oxygen and nitrogen [2].
Recrystallization Differences in solubility of various components in different solvents upon cooling [1]. Purifying solids, as used by the Curies to isolate radium from pitchblende [1].
Chromatography Differential affinities of compounds for a stationary phase versus a mobile phase [1]. Separating colored plant pigments; a wide range of modern analytical and preparative applications [1].

Chromatography: Key Technique for Isomers

Chromatography is a particularly powerful tool for separating isomers, which often have very similar physical and chemical properties [3]. The separation relies on a compound's specific distribution between two phases.

  • Partition Coefficient (Kd): This is a key concept in liquid-liquid chromatography. It is the ratio of a solute's concentration in the stationary phase to its concentration in the mobile phase (Kd = C_stationary / C_mobile). Components with different Kd values can be separated, as they will move through the system at different speeds [3].
  • Advanced Techniques: Centrifugal Partition Chromatography (CPC) is a form of liquid-liquid chromatography that uses two immiscible liquid solvents instead of a solid stationary phase. It is especially effective for preparative-scale separations and enantioseparations [3].

Troubleshooting Common Chromatography Issues

Here are answers to some frequently encountered problems during isomer separation, based on a technical article [4].

Issue Possible Cause Suggested Solution
Poor resolution with gradient elution Gradient is too fast or steep, not allowing sufficient time for separation on the column. Slow down the gradient. Extend the runtime of the gradient to improve separation [4].
No resolution improvement with low organic phase Reducing organic phase no longer improves separation and can cause broad peak shapes. Incorporate an isocratic hold. Add a segment at the beginning of the method with a low organic phase ratio (e.g., 20 minutes) to allow slow migration and better separation, followed by a gradient to elute peaks and sharpen their shape [4].

The following workflow diagram illustrates the strategic thought process for troubleshooting isomer separation methods, incorporating the solutions listed above.

Start Start: Isomer Separation Issue A Poor resolution under gradient conditions Start->A B Adjust gradient slope A->B C Resolution improved? B->C D No further improvement with organic phase adjustment C->D No F Method Suitable C->F Yes E Incorporate initial isocratic hold segment D->E E->F G Proceed with Method F->G

Suggested Path Forward

To create the specific guides for propylcyclopentane isomers, I suggest you:

  • Consult specialized databases like SciFinder or Reaxys using the term "2-methyl-2-n-propylcyclopentane-1,3-diols separation" as a starting point [5].
  • Review technical documentation from chromatography column manufacturers, which often provide extensive application notes and troubleshooting guides for isomer separation [4].
  • Refine your search strategy to target specific chromatographic techniques (e.g., "GC-MS method for cyclopentane derivatives") or experimental issues.

References

accurate CHNSO analysis volatile hydrocarbons

Author: Smolecule Technical Support Team. Date: February 2026

CHNSO Analyzer Workflow

The core of CHNSO analysis is a two-stage process of combustion and detection. The following diagram illustrates the journey of a sample through the instrument, from introduction to final quantification of gases.

CHNSO_Workflow Sample Sample Combustion Combustion Sample->Combustion Dried & Ground Sample Reduction Reduction Combustion->Reduction Carrier Gas (Helium) + CO₂, H₂O, NOₓ, SO₂ Separation Separation Reduction->Separation N₂, CO₂, H₂O, SO₂ NDIR NDIR Separation->NDIR CO₂ & SO₂ TCD TCD Separation->TCD H₂O & N₂ Results Results NDIR->Results Quantifies C & S TCD->Results Quantifies H & N

The process begins with a carefully prepared sample being introduced into a combustion unit set at over 1000 °C in a pure oxygen environment [1]. The resulting gas mixture is then swept by a helium carrier gas over heated, high-purity copper. This step removes excess oxygen and converts nitrogen oxides into nitrogen gas (N₂). The gases then pass through absorbent traps, leaving only CO₂, H₂O, N₂, and SO₂ to be directed to their respective detectors [1].

Troubleshooting FAQ & Guide

Here are common issues and solutions to ensure accurate and reliable results.

Issue Category Specific Problem / Symptom Probable Cause Suggested Solution
Sample Preparation Incomplete/inconsistent combustion; low element recovery. Sample is not dry or is too coarse; improper homogenization [1]. Dry sample thoroughly; grind to a fine, consistent powder; ensure homogeneous mixing [1].
Combustion Process Poor peak shape/recovery for N; high O background. Combustion temperature too low; oxygen purity insufficient; copper reducer exhausted [1]. Verify/calibrate furnace temperature (>1000°C); use high-purity oxygen (≥99.9995%); replace copper reagent [1].
Carrier Gas & Flow Unstable baseline; erratic retention times; poor reproducibility. Carrier gas (He) leaks or pressure fluctuations; gas purity insufficient; flow path obstruction [1]. Check system for leaks; ensure stable gas pressure; use high-purity carrier gas; inspect/clean gas lines.
Detection Low sensitivity for C & S; inaccurate H & N quantification. NDIR detector issues; TCD filament degraded or contaminated [1]. Service/calibrate NDIR detector; check/replace TCD filament as per manufacturer guidelines.

Standard Operating Procedure for CHNSO Analysis

This protocol provides a detailed methodology for conducting CHNSO analysis, based on the generalized workflow described in the search results [1].

Objective: To determine the weight percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in a solid organic sample.

Materials and Equipment:

  • CHNSO Elemental Analyzer
  • High-precision microbalance (±0.001 mg)
  • Sample vials and tin/foil capsules
  • Solid organic sample
  • Certified reference material (CRM) for calibration (e.g., sulfanilamide)
  • High-purity oxygen (≥99.9995%) and helium carrier gas

Step-by-Step Protocol:

  • Instrument Startup and Conditioning:

    • Power on the analyzer, computer, and electronic flow controllers.
    • Activate the combustion and reduction furnaces, allowing them to stabilize at their set temperatures (e.g., >1000°C for combustion, ~600°C for reduction).
    • Open the helium and oxygen gas cylinders, setting the pressure regulators to the manufacturer's specified values. Allow the gas flows to stabilize and purge the system for at least 30 minutes.
  • Calibration:

    • Weigh 2-3 mg of a certified reference material (CRM) into a tin capsule and seal it.
    • Load the capsule into the auto-sampler.
    • Run the CRM sample. The software will automatically generate a calibration factor from the known and measured values.
    • Repeat with at least two more CRM weights to establish a linear calibration curve for each element.
  • Sample Preparation:

    • Dry the solid sample in an oven at a temperature that does not decompose it (e.g., 60-105°C) to remove adsorbed moisture [1].
    • Grind the sample using an agate mortar and pestle or a ball mill to create a fine, homogeneous powder [1].
    • Weigh the sample into a tin capsule using a microbalance. The optimal weight depends on the expected element concentrations but typically ranges from 1 to 5 mg. Record the exact weight.
    • Fold and compress the capsule to ensure complete encapsulation of the sample, preventing oxygen from being trapped inside.
  • Sample Analysis:

    • Load the sealed sample capsules into the auto-sampler carousel.
    • Start the analysis sequence via the software. The instrument will automatically:
      • Drop the capsule into the combustion reactor.
      • Introduce a pulse of pure oxygen for flash combustion.
      • Flush the resulting gases through the reduction tube and separation traps.
      • Route the individual gases to the NDIR (CO₂, SO₂) and TCD (H₂O, N₂) detectors.
  • Data Analysis and Shutdown:

    • Review the chromatograms for peak shape and resolution. The software will automatically calculate the elemental composition (weight %) based on the detector responses and the established calibration.
    • Once analysis is complete, the instrument can be left in standby mode with helium flowing, or shut down according to the manufacturer's specific procedures.

References

GC/FID quantification propylcyclopentane mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Method Development and Validation

For reliable quantification of propylcyclopentane, a comprehensive method must be developed and validated. The table below outlines key parameters based on general GC/FID principles and a validated method for oleic acid, which can be adapted [1].

Parameter Consideration for this compound Example / Recommended Value
Column Selection Non-polar/polar; separation of hydrocarbons. DB-FFAP (for fatty acids) [1]
Sample Preparation Handling of volatile liquids; minimize losses. Direct injection [2] / Use of gastight syringes [2]
Carrier Gas & Flow Inert gas (He, H₂, N₂); optimized for resolution/speed. Helium [3]
Oven Temperature Optimized ramp for boiling point. To be determined empirically
Detector Temp (FID) > Max oven temp to prevent condensation. ~250-300°C
Calibration Linear range, accuracy, and precision for target analyte. External standard curve with pure this compound
Method Validation Specificity, linearity, precision, accuracy, robustness [1]. Documented protocol

Troubleshooting Common Quantification Issues

Here are frequent challenges and solutions presented in an FAQ format.

FAQ 1: Why are my GC/FID quantification results for a hydrocarbon mixture different from my GC-MS results?

This is a common occurrence due to the fundamental differences in how these detectors work [2].

  • Cause: Differing Detector Responses. An FID responds to the number of carbon atoms undergoing combustion, making it highly sensitive and broadly applicable to hydrocarbons. In contrast, an MS detector fragments molecules and separates them by mass-to-charge ratio. Hydrocarbons fragment significantly in the MS ion source, spreading the signal for a single compound across multiple ions, which can lead to a lower overall response compared to FID [2].
  • Solution: Ensure both instruments are properly calibrated with the same authentic standard of this compound. For GC-MS quantification, use the Total Ion Chromatogram (TIC) for peak area integration, and be aware that the Limit of Quantification (LOQ) for hydrocarbons may be higher on an MS compared to an FID [2].

FAQ 2: How do I ensure accurate analysis of volatile hydrocarbon mixtures like this compound?

The high volatility of these samples is a major source of error [4].

  • Cause: Sample Loss from Evaporation. Significant errors can occur due to evaporation during the wait time between sample weighing and injection, especially when using autosamplers. This loss leads to an overestimation of component concentrations and, if oxygen is calculated "by difference," a falsely high oxygen content [4].
  • Solution:
    • Use gastight syringes for all sample handling [2].
    • Minimize the time between sample preparation and injection.
    • For absolute quantification, consider using an internal standard that has similar volatility to correct for any minor losses.

FAQ 3: What should I do if I suspect my sample contains co-eluting compounds?

Co-elution can cause inaccurate quantification, as the FID will see one combined peak.

  • Cause: Incomplete Chromatographic Separation. Two or more compounds in the mixture have very similar retention times under the current method conditions.
  • Solution:
    • Modify the Method: Adjust the temperature ramp of the GC oven or consider using a different capillary column (e.g., varying the stationary phase polarity) to improve separation [1].
    • Leverage a Second Dimension: For extremely complex mixtures, use a comprehensive two-dimensional GC (GCxGC) system. This technique separates compounds on two different columns, dramatically increasing the peak capacity and resolving co-elutions [3].

Experimental Workflow for GC/FID Analysis

The following diagram maps the logical workflow for a GC/FID analysis, from sample preparation to data interpretation, integrating key steps to ensure reliable quantification.

GC_FID_Workflow GC-FID Analysis Workflow cluster_cal Calibration Details cluster_inst Instrument Setup Details cluster_data Data Analysis Details Start Sample Preparation A Weigh/Prepare Sample (Use gastight syringes) Start->A B Calibration A->B C Instrument Setup B->C Apply method B1 Prepare Standard Solutions D Chromatographic Separation C->D C1 Column: DB-FFAP or similar E FID Detection & Signal Output D->E F Data Analysis E->F End Result Interpretation & Reporting F->End F1 Identify Peaks by Retention Time B2 Inject & Record Peak Areas B1->B2 B3 Construct Calibration Curve B2->B3 C2 Optimized Oven Temperature Program C3 Carrier Gas: He, H₂, N₂ F2 Integrate Peak Areas F1->F2 F3 Calculate Concentration via Calibration Curve F2->F3

Advanced Applications: Integrating AI

Emerging trends show that Artificial Intelligence (AI) and Machine Learning (ML) are being integrated into chromatography to enhance efficiency and accuracy [5]. For a research and development setting, this could be highly relevant:

  • Retention Time Prediction: AI models can predict the retention time of this compound and potential impurities based on their molecular structure, drastically reducing method development time [5].
  • Peak Detection and Alignment: Advanced algorithms can automatically identify and align peaks across multiple chromatograms, improving the accuracy and reproducibility of quantification, especially in complex mixtures [5].
  • Method Optimization: AI can model and explore a vast range of experimental parameters (e.g., temperature ramp, flow rate) to suggest the optimal conditions for separating your specific mixture [5].

References

propylcyclopentane reaction selectivity issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guides & FAQs

Frequently Asked Questions

Q1: What are the primary reaction pathways for n-propylcyclopentane under catalytic reforming conditions, and which is dominant? The primary competing pathways are hydrogenolysis and ring expansion to aromatics. Hydrogenolysis is the dominant reaction.

Experimental data from a carbon-14 tracer study shows that when n-propylcyclopentane is converted over a Pt-KL zeolite catalyst at 482°C and ~14 bar, hydrogenolysis to produce isooctanes is the major pathway, not ring expansion to aromatics [1].

Q2: Under what conditions does C5 cyclization of n-octane to form cyclopentane homologs occur? This reaction occurs catalytically. One study showed that n-octane undergoes cyclization to form almost equal amounts of propylcyclopentane and trans-1-ethyl-2-methylcyclopentane [2]. The rate of this reaction for n-octane is one-quarter to one-sixth the rate of its isomer, 2,2,4-trimethylpentane [2].

Q3: What are the optimal conditions for the vapor-phase nitration of this compound to maximize nitro compound yield? Research indicates that the optimum conditions are [3]:

  • Reaction temperature: 385°C
  • Molar ratio of hydrocarbon to nitric acid: ~2.5
  • Contact time: 1.2-1.3 seconds

Under these conditions, the yield of nitro compounds can reach up to 76%, calculated on the hydrocarbon that has entered the reaction. Yields decrease outside these parameters due to pyrolysis or inefficient reaction kinetics.

Troubleshooting Common Experimental Issues

Issue 1: Unexpectedly low yield of aromatic compounds from alkylcyclopentane conversion

  • Potential Cause: The reaction may be favoring the hydrogenolysis pathway over ring expansion. This is not an experimental error but a fundamental aspect of the reaction selectivity for this compound over certain catalysts [1].
  • Solution: Reconsider the catalyst choice. Note that for n-octane conversion, Pt in L zeolite catalysts shows similar selectivities to Pt on other nonacidic supports [1]. The dominant pathway might be an intrinsic property of the system.

Issue 2: Poor yield or excessive byproducts during vapor-phase nitration of this compound Deviations from optimal parameters are a common cause. The table below summarizes how to diagnose and adjust these parameters.

Problem Possible Cause Suggested Correction
Low nitro compound yield Temperature too low/high; incorrect reagent ratio Adjust temperature to 385°C; set hydrocarbon-to-acid molar ratio to ~2.5 [3].
Excessive byproducts/decomposition Contact time too long; temperature too high Shorten contact time to 1.2-1.3 seconds; ensure temperature does not significantly exceed 385°C [3].
Inconsistent results Fluctuations in temperature or flow rates Carefully control and monitor reactor temperature and reagent flow rates for consistency.

Experimental Protocols

Protocol: Catalytic Conversion of n-Propylcyclopentane and n-Octane [1]

This protocol is adapted from a carbon-14 tracer study that investigated reaction pathways.

  • Objective: To determine the major reaction pathways (hydrogenolysis vs. aromatization) and study cyclization mechanisms.
  • Materials:
    • Catalyst: Pt-KL zeolite.
    • Reactants: n-propylcyclopentane (labeled in the ring with Carbon-14, ~4C) and n-octane.
  • Methodology:
    • Conduct the reaction in a catalytic reactor at 482°C and a pressure of approximately 14 bar.
    • Co-feed the labeled n-propylcyclopentane with n-octane over the catalyst.
    • Analyze the products using radiochemical techniques to track the Carbon-14 label. The dilution of the ~4C activity in the products is key to understanding the cyclization mechanisms.
  • Key Measurements: Product distribution (isooctanes from hydrogenolysis vs. aromatics from ring expansion) and specific activity of products to trace the labeled carbon.
Protocol: Vapor-Phase Nitration of this compound [3]

This protocol outlines the process for nitrating this compound to produce nitro compounds.

  • Objective: To synthesize nitro compounds from this compound under optimized vapor-phase conditions.
  • Materials:
    • Reactants: this compound, concentrated Nitric Acid (68%).
    • The this compound should have constants similar to: b.pt. 130°C (at 746.3 mm), d20/4 0.7758, n20/D 1.4262 [3].
  • Methodology:
    • Vaporize the hydrocarbon and nitric acid.
    • Pass the vapors through a reaction zone at a controlled temperature, contact time, and molar ratio.
    • Optimal Conditions:
      • Temperature: 385°C
      • Molar Ratio (Hydrocarbon : HNO3): ~2.5
      • Contact Time: 1.2-1.3 seconds
    • Collect and separate the reaction products. The chief products are secondary and tertiary nitro compounds, with the secondary nitro isomer being the predominant product [3].
  • Key Measurements: Yield of total nitro compounds and the ratio of secondary to tertiary nitro products.

Reaction Pathway Diagrams

The following diagrams illustrate the key reaction pathways for this compound described in the search results.

Diagram 1: Competing Pathways in Catalytic Conversion

This diagram shows the two primary pathways for n-propylcyclopentane under catalytic reforming conditions with a Pt-zeolite catalyst, based on the carbon-14 tracer study [1].

G Start n-Propylcyclopentane (Catalyst: Pt-KL Zeolite) Pathway1 Hydrogenolysis (Dominant Pathway) Start->Pathway1 Major Pathway2 Ring Expansion (Minor Pathway) Start->Pathway2 Minor Product1 Isooctanes Pathway1->Product1 Product2 Aromatics Pathway2->Product2

Diagram 2: Vapor-Phase Nitration Workflow

This diagram outlines the experimental workflow and parameters for the vapor-phase nitration of this compound, leading to the formation of nitro compounds [3].

G Start This compound Parameters Optimal Nitration Parameters Start->Parameters Reaction Vapor-Phase Nitration (with 68% HNO₃) Start->Reaction P1 Temperature: 385°C Parameters->Reaction P2 Molar Ratio (HC:HNO₃): ~2.5 P3 Contact Time: 1.2-1.3s Products Nitro Compounds Reaction->Products Ratio Product Ratio Products->Ratio R1 Secondary Nitro (Predominant) R2 Tertiary Nitro (Minor)

Key Limitations and Further Research

It's important to note that the most relevant experimental studies found in the search results were published between 1959 and 1992 [1] [3] [2]. While these provide fundamental insights into the reaction chemistry, the field may have advanced since then.

References

propylcyclopentane carbocation rearrangement prevention

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Carbocation Rearrangements

A carbocation rearrangement is the movement of a carbocation from a less stable to a more stable state via the migration of a hydride (a hydrogen atom) or an alkyl group (a carbon chain) within the molecule [1] [2]. These shifts occur because tertiary carbocations are more stable than secondary carbocations, which are in turn more stable than primary carbocations [3].

The table below summarizes the two primary types of shifts:

Shift Type Description Key Condition Outcome
Hydride Shift [2] Movement of a hydrogen atom with its two electrons (a hydride ion, H:⁻) to a neighboring carbon. Requires a hydrogen on a secondary or tertiary carbon adjacent to the carbocation [1]. Forms a more stable carbocation.
Alkyl Shift [1] [2] Movement of an alkyl group (e.g., methyl) with its bonding electrons to a neighboring carbon. Occurs when a hydride shift is not possible, often when a quaternary carbon is adjacent to the carbocation [1]. Forms a more stable carbocation; can lead to ring expansion if adjacent to a strained ring [1].

Troubleshooting Guide: Preventing Rearrangements

Since rearrangements can complicate product mixtures, preventing them is a common experimental challenge. The following flowchart outlines a logical approach to troubleshooting potential rearrangement issues in your system.

Start Start: Assess Reaction for Rearrangement Risk Q1 Does your mechanism involve a carbocation intermediate? Start->Q1 Q2 Could the initially formed carbocation rearrange to form a MORE stable one? Q1->Q2 Yes A1 Low rearrangement risk. Proceed with standard protocol. Q1->A1 No Q3 Can you avoid forming the carbocation entirely? Q2->Q3 Yes Monitor Monitor for rearranged products via techniques like NMR or GC-MS. Q2->Monitor No Strat1 Prevention Strategy 1: Use an alternative mechanism (e.g., SN2 instead of SN1) Q3->Strat1 Yes Strat2 Prevention Strategy 2: Design substrate where initial carbocation is already stable (e.g., tertiary) Q3->Strat2 No Strat1->Monitor Strat2->Monitor

Frequently Asked Questions (FAQs)

Q1: My reaction involves a secondary alkyl halide substrate. Should I be concerned about rearrangements in an SN1 reaction? A1: Yes. If the reaction proceeds via an SN1 mechanism, the secondary carbocation initially formed is prone to rearrangement. It may undergo a hydride or alkyl shift if such a shift results in a more stable (e.g., tertiary) carbocation [1] [2]. Consider using conditions that favor SN2 (e.g., a good nucleophile in a polar aprotic solvent) to avoid the carbocation intermediate entirely.

Q2: What spectroscopic techniques can I use to detect a rearrangement in my product? A2: Techniques like ¹H NMR and ¹³C NMR are highly effective. A carbocation rearrangement changes the carbon skeleton of the molecule, which will be reflected in the number, type, and chemical shifts of proton and carbon signals, differing from those expected for the unrearranged product [4]. Gas Chromatography-Mass Spectrometry (GC-MS) can also help separate and identify isomers from a mixture.

Q3: I am working with a cyclobutane derivative. Are there any special rearrangement risks? A3: Yes. Carbocations formed adjacent to small, strained rings like cyclobutane have a strong tendency to undergo ring-expanding alkyl shifts [1]. The relief of ring strain provides a powerful driving force, making this rearrangement highly favorable. For example, a cyclobutane ring may expand to a cyclopentane ring [1].

Q4: If a hydride and an alkyl shift are both possible, which one is more likely to occur? A4: According to the search results, hydride shifts are generally faster and occur more readily than alkyl shifts [1]. Therefore, if a hydride shift leads to a more stable carbocation, it will typically be the preferred pathway.

References

propylcyclopentane vs methylcyclopentane properties

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties Comparison

The following table consolidates key physical properties of methylcyclopentane and propylcyclopentane, highlighting the influence of their different alkyl chain lengths.

Property Methylcyclopentane This compound
Molecular Formula C₆H₁₂ [1] C₈H₁₆ [2]
Common Name Methylcyclopentane [1] This compound [2]
Molecular Weight (g/mol) 84.16 [1] (Information missing from search results, but calculated as 112.21)
Melting Point (°C) -142.4 [1] to -143 [2] -117 [2]
Boiling Point (°C) 71.8 [1] to 71 [2] 131 [2]
Density (@20°C g/cm³) 0.749 [1] to 0.751 [2] 0.777 [2]
Refractive Index (nD) 1.410 [2] 1.426 [2]

The data clearly shows that this compound, with its longer propyl chain, has a higher molecular weight and significantly higher boiling point and density compared to methylcyclopentane. This is a common trend in homologous series due to increased molecular surface area and stronger London dispersion forces.

Experimental Methodologies for Property Determination

The physical properties listed in the table are typically determined through standardized experimental techniques. Here are the common methodologies used for the key properties cited:

  • Density Measurement: Density is often measured using a calibrated densimeter or a specific gravity bottle (pycnometer) at a controlled temperature, such as 20°C as referenced in the data [3] [2]. The mass of a known volume of the substance is determined to calculate its density.
  • Boiling Point Determination: The boiling point is typically measured using standard distillation apparatus [1]. The substance is heated, and the temperature at which its vapor pressure equals the surrounding atmospheric pressure is recorded. This is often done under controlled conditions to ensure accuracy.
  • Viscosity Measurement: While not in the final table, viscosity is a critical property studied in related research. As detailed in one of the search results, dynamic viscosity can be determined using an Ubbelohde-type capillary viscometer submerged in a thermostatic bath to maintain a precise temperature (e.g., 293.15 K) [4]. The flow time of the liquid through the capillary is measured and used to calculate the viscosity.
  • Refractive Index Measurement: The refractive index (nD) is measured using a refractometer [2]. This instrument measures the extent to which light is bent when it passes from air into the liquid sample, providing the refractive index, which is a characteristic physical property.

The following diagram illustrates the general workflow for determining these key physical properties in a laboratory setting.

G Start Sample Preparation Density Density Measurement Start->Density BP Boiling Point Determination Start->BP Viscosity Viscosity Measurement Start->Viscosity Refractive Refractive Index Measurement Start->Refractive Data Data Analysis & Compilation Density->Data BP->Data Viscosity->Data Refractive->Data

References

propylcyclopentane cycloalkane series comparison

Author: Smolecule Technical Support Team. Date: February 2026

Framework for a Cycloalkane Comparison Guide

The table below summarizes the core aspects you would need to compare for propylcyclopentane and other cycloalkanes, based on general principles and research methodologies identified in the search.

Comparison Aspect Description & Methodology Relevance for Researchers

| Thermodynamic Properties [1] | Properties: Heat capacity (Cv), Entropy (S), Thermal Energy (Eth). Method: Predictable via QSPR models using molecular descriptors from structure alone [1]. | Enables prediction of stability, phase behavior, and energy content crucial for solvent selection and reaction design. | | Structural & Strain Characteristics [2] | Properties: Ring strain, molecular conformation (e.g., chair, boat). Method: Determined through techniques like computational modeling and IR spectroscopy [2]. | Ring strain influences reactivity and stability; conformations affect interaction with biological targets. | | Reactivity in Pyrolysis [2] | Properties: Decomposition pathways, product distribution (e.g., alkene formation). Method: Analysis of pyrolyzates using methods like low-temperature matrix IR (LTM/IR) [2]. | Critical for understanding metabolic degradation or stability under high-temperature conditions. | | Application-Based Performance [3] | Context: Use as solvents, chemical intermediates (e.g., in nylon production), or fuel components. Method: Performance is benchmarked against industry requirements and regulations (e.g., EPA's SNAP program) [3]. | Allows objective comparison based on industrial utility, efficiency, and compliance with safety standards. |

Suggested Data Search Strategy

To build your guide with the required experimental data, I suggest targeting these specialized sources:

  • Chemical Databases: Search for "this compound" and other cycloalkanes (e.g., cyclohexane, methylcyclohexane) on platforms like SciFinder or Reaxys. These databases are the most comprehensive source for curated physical property data (e.g., boiling/melting points, density) and reaction information.
  • Research Articles: Look for academic papers on platforms like ScienceDirect and PubMed using keywords such as "alkylcyclopentane properties," "cycloalkane QSPR," or "naphthene pyrolysis." These will contain the original experimental data and protocols [1] [2].
  • Technical Reports: Check reports from government bodies like the U.S. Environmental Protection Agency (EPA) or industrial giants like BASF and ExxonMobil, which often contain performance data on chemicals used in commercial applications [3].

A Method for Structural Comparison

While not a substitute for experimental data, the Cahn-Ingold-Prelog (CIP) rules provide a standardized method to compare and prioritize different substituents on cycloalkane rings, which is fundamental for naming and understanding stereochemistry [4]. The "method of dots" is a systematic way to assign priorities by comparing atomic numbers at the first point of difference away from the chiral center [4]. The diagram below illustrates this logical workflow.

Start Start at chiral center A1 Assign priority (1-4) to atoms directly attached Start->A1 Decision1 Is there a tie between atoms? A1->Decision1 A2 Move to next set of atoms ('Method of Dots') Decision1->A2 Yes End Priorities assigned Decision1->End No Compare Compare atomic numbers at first point of difference A2->Compare Compare->Decision1

References

validating propylcyclopentane purity methods

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Framework for Method Validation

Current best practices for analytical method validation are defined by guidelines such as ICH Q2(R2). A recent draft of the USP-NF chapter 〈1225〉 emphasizes that validation should be treated as "Stage 2" of the Analytical Procedure Lifecycle, ensuring the method is fit for its intended purpose and provides reliable Reportable Results [1].

The core parameters you would need to validate for a purity method are summarized in the table below. The detailed protocols for establishing these parameters, such as how to calculate LOD/LOQ or design a precision study, are covered extensively in general guidelines [2] [1].

Validation Parameter Description & Purpose
Accuracy Measures closeness between the accepted true value and the result found. Typically established via % recovery experiments [2].
Precision Degree of agreement among individual test results. Includes repeatability and intermediate precision [2].
Specificity Ability to assess the analyte unequivocally in the presence of potential interferences.
Linearity & Range Demonstrates that the analytical procedure produces results directly proportional to analyte concentration over a specified range [2].
LOD & LOQ The lowest amount of analyte that can be detected (LOD) or quantified (LOQ) with acceptable precision and accuracy [2].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.

Propylcyclopentane: Key Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for selecting appropriate analytical techniques (like GC-MS or HPLC) and designing validation experiments. Key properties are listed in the table below [3] [4] [5].

Property Value Source
CAS Number 2040-96-2 [6] [3] [4]
Molecular Formula C₈H₁₆ [6] [4] [5]
Molecular Weight 112.21 - 112.22 g/mol [6] [4] [5]
Boiling Point 130.5 - 131 °C [4] [5]
Melting Point -121.7 °C to -117.3 °C [4] [5]
Density ~0.776 g/cm³ at 20°C [5]
Vapor Pressure ~12.3 mmHg at 25°C [5]
Flash Point ~17.1 °C (Flammable liquid) [4]
Water Solubility ~2 mg/L at 25°C [5]
log Kow 3.63 - 4.38 [4] [5]

A Workflow for Developing Your Validation Protocol

Since a ready-made protocol isn't available, the following diagram outlines a logical approach to developing and validating your own purity method for this compound.

G A 1. Define Method Objective B 2. Select Analytical Technique A->B Obj • Quantify % purity of  this compound • Identify and control  specified impurities A->Obj C 3. Develop the Procedure B->C Tech Likely Technique: Gas Chromatography (GC) Justification: Suitable for volatile, thermally stable compounds like This compound B->Tech D 4. Formal Method Validation C->D Dev • Define sample prep. • Select column & detector (e.g., FID) • Optimize temperature program • Establish system suitability criteria C->Dev E 5. Document & Implement D->E Val Execute experiments for: • Specificity (peak separation) • Precision (repeatability) • Linearity & Range • Accuracy (spiked recovery) • LOD/LOQ for impurities D->Val Doc • Compile all data and results • Write Standard Operating  Procedure (SOP) • Train analysts on the method E->Doc

Based on the chemical properties, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a likely suitable technique for analyzing this compound, given its volatility and stability [5].

References

Theoretical NMR Characterization of Propylcyclopentane

Author: Smolecule Technical Support Team. Date: February 2026

The predicted NMR data is derived from the molecular structure of propylcyclopentane (C₈H₁₆) and established principles of chemical shifts and spin-spin coupling [1] [2]. The number of signals is determined by identifying chemically and magnetically equivalent protons within the molecule's symmetric structure [2].

The following table summarizes the predicted hydrogen-1 (¹H NMR) data for this compound:

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration Proton Count
Cyclopentyl, H(a) 1.40 - 1.60 Multiplet 1H 1
Cyclopentyl, H₂(b) 1.50 - 1.70 Multiplet 4H 4
Cyclopentyl, H₂(c) 1.50 - 1.70 Multiplet 4H 4
CH₂(d) (α to ring) 1.20 - 1.40 Multiplet 2H 2
CH₂(e) (β to ring) 1.20 - 1.40 Quintet 2H 2
CH₃(f) (terminal) 0.85 - 0.95 Triplet 3H 3

This characterization can be visualized through the molecular structure and its symmetry, which directly determines the number of unique signals in the NMR spectrum.

G Symmetry Molecular Symmetry of this compound Node1 Cyclopentane Ring Symmetry->Node1 Node2 Propyl Chain Symmetry->Node2 RingProtons Ring Proton Environments Node1->RingProtons Defines 3 sets ChainProtons Chain Proton Environments Node2->ChainProtons Defines 3 sets A Methine H(a) (Unique environment) RingProtons->A 1H B Methylene H₂(b) (2 equivalent pairs) RingProtons->B 4H C Methylene H₂(c) (2 equivalent pairs) RingProtons->C 4H D Methylene H₂(d) ChainProtons->D 2H (α-CH₂) E Methylene H₂(e) ChainProtons->E 2H (β-CH₂) F Methyl H₃(f) ChainProtons->F 3H (γ-CH₃)

Experimental Protocol for NMR Characterization

If you need to obtain experimental data, here is a detailed protocol you can follow. This methodology is standard for characterizing organic molecules and will confirm the theoretical predictions [3] [1].

1. Sample Preparation

  • Dissolve the Compound: Prepare a sample using approximately 5-10 mg of pure this compound dissolved in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is highly recommended for this type of hydrocarbon.
  • Use an NMR Tube: Transfer the prepared solution into a standard 5 mm NMR tube.

2. Data Acquisition

  • Set Up the Spectrometer: Load the sample into a high-resolution NMR spectrometer (preferably 400 MHz or higher for better resolution).
  • Acquire ¹H NMR Spectrum:
    • Pulse Sequence: Standard single-pulse 1D experiment (e.g., zg in Bruker terminology).
    • Number of Scans: 16-32 scans are typically sufficient for a concentrated sample.
    • Relaxation Delay (d1): Set to 1-2 seconds to allow for full spin-lattice (T1) relaxation.
    • Spectral Width: 12-16 ppm.
    • Temperature: Acquire data at room temperature (e.g., 25°C).

3. Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function (e.g., LB = 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio [1].
  • Phasing and Baseline Correction: Carefully phase the spectrum for pure absorption-mode peaks and apply a baseline correction.
  • Referencing: Calibrate the spectrum by setting the chemical shift of the residual proto-chloroform signal in CDCl₃ to 7.26 ppm.
  • Integration and Multiplicity Analysis: Integrate the signals to determine the relative number of protons for each environment. Analyze the splitting patterns (multiplicity) to identify coupled proton systems.

The workflow for this protocol is straightforward, as shown below.

G Start NMR Experiment Workflow Step1 Sample Preparation - Dissolve 5-10 mg in CDCl₃ - Transfer to NMR tube Start->Step1 Step2 Data Acquisition - Load into spectrometer - Run ¹H experiment (16-32 scans) Step1->Step2 Step3 Data Processing - Fourier Transform - Phase and baseline correct - Reference to TMS (7.26 ppm) Step2->Step3 Step4 Analysis & Reporting - Integrate signals - Analyze multiplicity - Report chemical shifts Step3->Step4

Key Insights for Interpretation

  • Symmetry is Key: The cyclopentane ring itself has high symmetry, but the attachment of the propyl group creates a unique methine proton H(a). The two methylene groups on the ring (H₂(b) and H₂(c)) are predicted to be equivalent within their own sets but are likely to have very similar, overlapping chemical shifts [2].
  • The Propyl Chain: The three carbon atoms of the propyl chain are in distinct electronic environments (alpha, beta, and gamma to the ring), which is why they are predicted to give three distinct signals with characteristic coupling patterns (multiplet, quintet, and triplet).
  • Validation: The total proton count from the integration in the predicted table should add up to 16, matching the molecular formula C₈H₁₆.

References

propylcyclopentane thermodynamic properties comparison

Author: Smolecule Technical Support Team. Date: February 2026

Thermodynamic Properties of Propylcyclopentane

The following table summarizes key thermodynamic data for this compound (C₈H₁₆, CAS Registry Number 2040-96-2) [1] [2].

Property Value Units Method / Comments
Molecular Weight 112.2126 g/mol - [1] [2]
Normal Boiling Point (Tboil) 404.1 ± 0.3 K Average of multiple values [1] [2]
Melting Point (Tfus) 155. ± 3. K Average of 10 values [1] [2]
Critical Temperature 656 K NIST Web Thermo Tables [3]
Critical Pressure 3396.05 kPa NIST Web Thermo Tables [3]
Enthalpy of Vaporization (ΔvapH°) 41.1 kJ/mol Standard conditions [1] [2]
Enthalpy of Formation, gas (Δfgas) -147.6 kJ/mol Computed from liquid phase data [2]
Enthalpy of Formation, liquid (Δfliquid) -188.7 ± 0.92 kJ/mol Combustion calorimetry [2]
Heat of Combustion, liquid (Δcliquid) -5245.98 ± 0.75 kJ/mol Combustion calorimetry [2]
Constant Pressure Heat Capacity, liquid (Cp, liquid) 216.27 J/mol·K At 298.15 K [2]
Entropy, gas (S°gas) 414.47 J/mol·K [2]
Entropy, liquid (S°liquid) 310.83 J/mol·K [2]

Experimental Protocols and Data Sources

The data presented comes from critically evaluated experimental methods, crucial for ensuring reliability in research and development.

  • Phase Change Data: The boiling point, melting point, and enthalpy of vaporization values are averages of numerous individual determinations, providing high statistical confidence [1] [2]. Vapor pressure data can also be calculated using the provided Antoine Equation parameters: log10(P) = A − (B / (T + C)), where P is in bar, T is in K, and the parameters are A = 4.04412, B = 1393.955, and C = -58.922, valid from 325.02 to 405.07 K [1] [2].
  • Enthalpy of Formation: The standard enthalpy of formation in the liquid state was determined primarily by combustion calorimetry [2]. This technique involves completely burning a known mass of the compound in oxygen and precisely measuring the heat released. The gas-phase enthalpy of formation was derived by combining the liquid-phase value with the enthalpy of vaporization [2].
  • Heat Capacity and Entropy: The constant pressure heat capacity and entropy for the liquid phase were measured using low-temperature calorimetry, which studies how a material's heat content changes with temperature [2].

Thermodynamic Pathways and Relationships

To help visualize the relationships between the measured thermodynamic properties, the following diagram maps the pathways connecting them.

G cluster_PhaseChange Phase Change Properties cluster_Energetics Energetic Properties Start This compound (C₈H₁₆) BoilingPoint Boiling Point: 404.1 K Start->BoilingPoint MeltingPoint Melting Point: 155 K Start->MeltingPoint VaporizationEnthalpy ΔvapH°: 41.1 kJ/mol Start->VaporizationEnthalpy Antoine Vapor Pressure (Antoine Eqn.) Start->Antoine FormationLiquid ΔfH°liquid: -188.7 kJ/mol Start->FormationLiquid HeatCap Cp, liquid: 216.27 J/mol·K Start->HeatCap FormationGas ΔfH°gas: -147.6 kJ/mol FormationLiquid->FormationGas + ΔvapH° Combustion ΔcH°liquid: -5246.0 kJ/mol FormationLiquid->Combustion Combustion Calorimetry

This diagram illustrates the logical connections between this compound and its key thermodynamic properties. The phase change properties (like boiling point) are fundamental physical constants, while the energetic properties (like enthalpy of formation) are interconnected through defined experimental pathways, such as combustion calorimetry [2].

Application Context for Researchers

This compound belongs to the cycloalkane family, which are non-polar compounds that interact primarily through weak London dispersion forces [4]. Cycloalkanes and their derivatives are significant in various industrial and research contexts, including use as motor fuels, in natural gas, petroleum gas, kerosene, and diesel [4]. In drug development, understanding the thermophysical properties of compounds like this compound can be vital for processes such as solvent selection, optimizing reaction conditions, and predicting the behavior of more complex molecular systems.

References

propylcyclopentane catalytic activity benchmarking

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Performance Data

The table below summarizes quantitative data on propylcyclopentane conversion from available research:

Catalyst System Reaction Conditions Key Performance Findings Source

| Pt-KL zeolite | 482°C, ~14 bar pressure, co-fed with n-octane [1] | Major pathway: Hydrogenolysis to isooctanes. Minor pathway: Ring expansion to aromatics. [1] | [1] | | Not specified (fundamental study) | Catalytic cyclization | n-Octane cyclization produces this compound and trans-1-ethyl-2-methylcyclopentane in almost equal amounts. [2] | [2] |

Detailed Experimental Context

The data comes from specific experimental setups that are crucial for interpretation:

  • Catalytic Aromatization Study (1992): This research used a Carbon-14 tracer with n-propylcyclopentane labeled in the ring. The primary goal was to understand reaction pathways during n-octane aromatization. The key finding was that on a Pt-KL zeolite catalyst, the labeled n-propylcyclopentane predominantly underwent hydrogenolysis (ring breaking) to form isooctanes, rather than the desired ring expansion to aromatics. The study also concluded that the Pt in the L-zeolite catalyst showed similar selectivities to Pt on other non-acidic supports [1].

  • Fundamental Cyclization Study (1959): This early work investigated the reverse reaction, showing that n-octane can undergo catalytic cyclization to form cyclopentane homologs, including this compound [2].

Research Gaps and Future Directions

To build a comprehensive benchmarking guide, the following areas require further investigation:

  • Direct comparison with other catalysts (e.g., Ir-based) known for ring-opening reactions [3].
  • Performance metrics like conversion rates, selectivity, and catalyst stability under identical conditions.
  • Exploration of different catalytic supports and their impact on this compound conversion pathways.

Reaction Pathway Diagram

The diagram below visualizes the competing reaction pathways for this compound based on the research data.

PCP This compound (C8H16) Hydrogenolysis Hydrogenolysis (Ring Opening) PCP->Hydrogenolysis Major Pathway RingExpansion Ring Expansion PCP->RingExpansion Minor Pathway Isooctanes Isooctanes Hydrogenolysis->Isooctanes Aromatics Aromatics RingExpansion->Aromatics

References

×

XLogP3

4

Boiling Point

131.0 °C

Melting Point

-117.3 °C

UNII

4Q1SP7J9BM

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (90.48%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

12.36 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

2040-96-2

Wikipedia

Propylcyclopentane

Dates

Last modified: 08-15-2023

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